SKF107457
Description
Structure
2D Structure
Properties
CAS No. |
126333-28-6 |
|---|---|
Molecular Formula |
C29H47N5O7 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1 |
InChI Key |
IUDCAKKZLXFOQA-QJAPXLAMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O |
Appearance |
Solid powder |
Other CAS No. |
144285-77-8 126333-28-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKF-107457; SKF 107457; SKF107457; Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to SKF-81297: A Selective Dopamine D1/D5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-81297 is a potent and selective benzazepine-derived agonist for the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes. Due to its high efficacy and selectivity, SKF-81297 has become an invaluable pharmacological tool for elucidating the physiological roles of D1/D5 receptors in the central nervous system. This technical guide provides a comprehensive overview of SKF-81297, including its pharmacological profile, detailed experimental protocols for its characterization, and a visualization of the canonical D1 receptor signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and drug development.
Introduction
Dopamine is a critical neurotransmitter that modulates a wide array of physiological functions, including motor control, motivation, reward, and cognitive processes. Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to the Gs alpha subunit of the G protein, and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
SKF-81297 has emerged as a cornerstone pharmacological agent for the study of D1/D5 receptor function. Its selectivity for D1-like receptors over D2-like receptors and other neurotransmitter systems makes it a powerful tool for dissecting the specific contributions of this receptor subfamily to neuronal signaling and behavior.
Pharmacological Profile of SKF-81297
The pharmacological activity of SKF-81297 is characterized by its high binding affinity and functional potency at D1 and D5 receptors. The following tables summarize key quantitative data from in vitro studies.
Table 1: Radioligand Binding Affinities (Ki) of SKF-81297 at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| D1 | [3H]-SCH23390 | HEK293 | 15 | [1] |
| D5 | - | - | - | - |
Table 2: Functional Potency (EC50) of SKF-81297 in cAMP Accumulation Assays
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| D1 | Gs-cAMP Glosensor | HEK293 | 4.7 | [1] |
| D5 | Gs-cAMP Glosensor | HEK293 | 1.4 | [2] |
Core Signaling Pathway
Activation of the D1/D5 receptor by an agonist such as SKF-81297 initiates a canonical signaling cascade mediated by the Gs protein. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of SKF-81297.
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a competitive binding assay to determine the affinity of SKF-81297 for the human dopamine D1 receptor using the radiolabeled antagonist [3H]-SCH23390.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
[3H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
SKF-81297 hydrochloride.
-
Non-specific binding determinator: 10 µM (+)butaclamol or 1 µM SCH23390.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D1 cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (final concentration ~0.3 nM), and 50 µL of various concentrations of SKF-81297 (e.g., 10^-11 to 10^-5 M).
-
For total binding, add 50 µL of assay buffer instead of SKF-81297.
-
For non-specific binding, add 50 µL of the non-specific binding determinator.
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µg per well).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SKF-81297 concentration.
-
Determine the IC50 value (the concentration of SKF-81297 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Technical Guide to the Early Research and Discovery of SKF-81297
This technical guide provides a comprehensive overview of the early research and discovery of the compound SKF-81297, a potent and selective dopamine D1 receptor agonist. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological properties, the experimental methodologies used in its initial characterization, and its mechanism of action.
Introduction
SKF-81297, chemically known as (±)-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, emerged as a significant pharmacological tool in the study of the dopaminergic system. Its high affinity and selectivity for the dopamine D1 receptor have made it instrumental in elucidating the physiological and behavioral roles of this receptor subtype. This guide focuses on the foundational research that established SKF-81297 as a cornerstone ligand in dopamine receptor pharmacology.
Synthesis
The synthesis of SKF-81297 and related 1-phenyl-3-benzazepines involves a multi-step process. A common synthetic route for the core 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine structure involves the reflux of 6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine in a mixture of glacial acetic acid and hydrochloric acid, followed by concentration. More recent synthetic strategies for related 6-chloro-1-phenylbenzazepines involve the conversion of an appropriate aldehyde to a nitrostyrene, which is then reduced to a phenethylamine. This amine is subsequently coupled with an epoxide to form an aminoalcohol, which is then cyclized to yield the benzazepine core.[1]
Pharmacological Profile: Quantitative Data
SKF-81297 exhibits high affinity for the human dopamine D1 receptor, with reported Ki values in the low nanomolar range.[2] Its functional activity as a D1 receptor agonist has been demonstrated through various in vitro assays, including adenylyl cyclase activation and β-arrestin recruitment. The following tables summarize the key binding affinity and functional activity data from early and subsequent characterization studies.
Table 1: Binding Affinity of SKF-81297 at Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human D1 | [3H]-SCH23390 | HEK293 cells | 15 | [3] |
| Rat D1 | [3H]-SCH23390 | Rat Striatum | 1.99 | [3] |
| Human D1-like | Not Specified | Not Specified | 1.9 | [2] |
Table 2: Functional Activity of SKF-81297 at Dopamine Receptors
| Assay Type | Receptor Subtype | Cell Line | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase (cAMP accumulation) | Human D1 | HEK293 cells | EC50 | 4.7 | [3] |
| β-arrestin Recruitment | Human D1 | CHOK1 cells | EC50 | 9500 | [3] |
| β-arrestin Translocation | Human D1 | HTLA cells | EC50 | 1778 | [3] |
| β-arrestin Recruitment | Human D1 | HEK293 cells | EC50 | 360 | [3] |
Experimental Protocols
The initial pharmacological characterization of SKF-81297 relied on established in vitro and in vivo experimental protocols. Below are detailed methodologies representative of those used in the early research.
Radioligand Binding Assay (Displacement)
This protocol describes a typical displacement binding assay to determine the affinity of SKF-81297 for the dopamine D1 receptor.
Objective: To determine the inhibition constant (Ki) of SKF-81297 for the dopamine D1 receptor.
Materials:
-
Cell membranes from HEK293 cells expressing the human dopamine D1 receptor.
-
[3H]-SCH23390 (radioligand).
-
SKF-81297 (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
Perform serial dilutions of SKF-81297 in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]-SCH23390 (typically at or near its Kd).
-
Increasing concentrations of SKF-81297 or vehicle (for total binding) or a saturating concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH23390) for non-specific binding.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 90 minutes) to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the SKF-81297 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Displacement Binding Assay Workflow.
Adenylyl Cyclase Functional Assay
This protocol outlines a typical adenylyl cyclase activation assay to measure the functional potency and efficacy of SKF-81297.
Objective: To determine the EC50 and Emax of SKF-81297 for stimulating cAMP production.
Materials:
-
HEK293 cells expressing the human dopamine D1 receptor.
-
SKF-81297 (test compound).
-
Dopamine (reference agonist).
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor.
-
Prepare serial dilutions of SKF-81297 and the reference agonist in the assay medium.
-
Add the different concentrations of the agonists to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[3]
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Signaling Pathway
SKF-81297 exerts its effects by activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the stimulatory G-protein, Gαs/olf. Activation of the D1 receptor by SKF-81297 initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) and subsequent downstream effects.
Dopamine D1 Receptor Signaling Pathway Activated by SKF-81297.
Early In Vivo Research
Early in vivo studies with SKF-81297 were crucial in demonstrating its central activity and its potential as a therapeutic agent, particularly in models of Parkinson's disease.
A seminal study by Vermeulen et al. (1993) investigated the effects of SKF-81297 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned rhesus monkeys, a primate model of Parkinson's disease.[1] The study found that intramuscular administration of SKF-81297 (0.05-0.3 mg/kg) induced rotational behavior away from the lesioned side and stimulated the use of the contralateral limb.[1] These effects were blocked by the D1 receptor antagonist SCH 23390, but not by the D2 receptor antagonist remoxipride, confirming the D1 receptor-mediated mechanism of action.[1]
Another important early finding was the synergistic effect of SKF-81297 with D2 receptor agonists. Co-administration of a behaviorally sub-threshold dose of SKF-81297 with a D2 agonist resulted in a significant stimulation of motor behavior, suggesting that concurrent activation of both D1 and D2 receptors could provide enhanced therapeutic benefits in Parkinson's disease.[4]
Conclusion
The early research and discovery of SKF-81297 firmly established it as a potent and selective dopamine D1 receptor agonist. The meticulous in vitro characterization of its binding affinity and functional potency, coupled with insightful in vivo studies, has provided the scientific community with an invaluable tool for exploring the multifaceted roles of the D1 receptor in health and disease. This guide has summarized the core foundational knowledge of SKF-81297, providing a technical resource for professionals in the field of drug discovery and neuroscience.
References
- 1. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys PMID: 8100193 | MCE [medchemexpress.cn]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of SKF-81297 on Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of SKF-81297, a selective dopamine D1 receptor agonist. The information is compiled from a range of preclinical studies in various animal models, offering valuable insights for researchers in neuroscience and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of SKF-81297's pharmacological profile.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from in vivo studies investigating the effects of SKF-81297 in animal models.
Table 1: Effects of SKF-81297 on Locomotor Activity
| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Rats | 0.4 | Subcutaneous | No significant effect | [1] |
| Rats | 0.8 | Subcutaneous | Significantly enhanced | [1] |
| Swiss-Webster Mice | 1-10 | Intraperitoneal | Dose-related decrease in cocaine-induced hyperactivity | [2] |
| Control Mice | Not specified | Systemic | Dose-dependent increase | [3] |
| D1 Receptor Overexpressing Mice | Not specified | Systemic | Marked suppression | [3] |
Table 2: Effects of SKF-81297 in Models of Neurological and Psychiatric Disorders
| Animal Model/Condition | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Unilaterally MPTP-lesioned Rhesus Monkeys | 0.05-0.3 | Intramuscular | Induced rotational behavior and stimulated use of the dominant hand | [4] |
| Unilaterally MPTP-lesioned Rhesus Monkeys | 0.3 (with 0.01 LY 171555) | Not specified | Prolongation of motor stimulation | [5] |
| Septic Mice (CLP model) | Not specified | Intraperitoneal | Prevented CLP-induced death, ameliorated acute lung injury and cognitive dysfunction | [6] |
| Rats (Cocaine Discrimination) | 0.1-0.56 | Intraperitoneal | Partially substituted for cocaine (up to 49%) | [2] |
| Squirrel Monkeys (Drug Discrimination) | Not specified | Intravenous | Full substitution for the training dose | [7] |
| Mice (Reversal Learning) | 0.1 and 0.25 | Not specified | Impaired initial reversal learning | [8] |
| Rats (Conditioned Emotional Response) | 0.4 and 0.8 | Subcutaneous | No attenuation of trace conditioning | [1][9] |
Table 3: Molecular and Electrophysiological Effects of SKF-81297
| Animal Model | Dose (mg/kg) | Tissue/Cell Type | Effect | Reference |
| Mice | 2.5 and 5.0 | Dentate Gyrus | Increased phosphorylation of ERK, ribosomal protein S6, and histone H3 | [10] |
| Mice | 2.5 and 5.0 | Dentate Gyrus | Induced behavioral seizures and epileptiform discharges | [10] |
| 6-OHDA-lesioned Rats | Not specified | Striatonigral Neurons | Increased GAD65 and GAD67 mRNA levels | [11] |
| Rats | Not specified | Dentate Gyrus Granule Cells | Activates the ERK pathway | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Locomotor Activity Assessment in Rats
-
Animals: Male Lister hooded rats were used.
-
Habituation: One day prior to the experiment, each rat was placed in a test chamber for 30 minutes to habituate to the environment. This also served to establish baseline activity levels for balanced group allocation. On the test day, rats were again placed in the chamber for 30 minutes for further habituation.
-
Drug Administration: Following the second habituation period, rats were subcutaneously injected with either saline (vehicle), 0.4 mg/kg, or 0.8 mg/kg of SKF-81297.
-
Data Collection: Immediately after injection, the rats were returned to the activity boxes, and their locomotor activity was recorded for 60 minutes. Activity was typically measured as counts in 10-minute blocks.
-
Statistical Analysis: The data was analyzed using a mixed-design ANOVA with drug treatment as the between-subjects factor and time blocks as the within-subjects factor. Post-hoc tests, such as Fisher's LSD test, were used for pairwise comparisons.[1]
Cocaine Interaction Studies in Mice
-
Animals: Drug-naive Swiss-Webster mice were used.
-
Drug Administration: Mice were pretreated with SKF-81297 (1-10 mg/kg) or vehicle, followed by an injection of cocaine (5-56 mg/kg).
-
Locomotor Activity Assessment: Immediately after the injections, locomotor activity was assessed for a 30-minute period.
-
Drug Discrimination in Rats:
-
Training: Rats were trained on a fixed ratio 20 (FR20) schedule to discriminate between intraperitoneal injections of saline and cocaine (10 mg/kg).
-
Testing: The effects of SKF-81297 (0.1-0.56 mg/kg), SKF-82958 (0.01-0.1 mg/kg), or A-77636 (0.56-1.7 mg/kg) in combination with cocaine (1-10 mg/kg) were evaluated. Injections were given 5 minutes prior to a 15-minute test session.[2]
-
Studies in MPTP-Lesioned Monkeys
-
Animal Model: Rhesus monkeys were rendered parkinsonian through unilateral lesioning with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Drug Administration: SKF-81297 was administered intramuscularly at doses ranging from 0.05 to 0.3 mg/kg. In some studies, it was co-administered with the D2 agonist LY 171555 (0.01 mg/kg).
-
Behavioral Assessment: The primary outcomes measured were rotational behavior away from the lesioned side and the use of the dominant, contralateral hand.
-
Antagonist Studies: To confirm D1 receptor selectivity, the effects of SKF-81297 were challenged with the D1 receptor antagonist SCH 23390 (0.05 mg/kg) and the D2 receptor antagonist remoxipride (1 mg/kg).[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with SKF-81297 administration.
Caption: Simplified signaling cascade initiated by SKF-81297 binding to the D1 receptor.
Caption: Workflow for assessing the impact of SKF-81297 on locomotor activity in rats.
Caption: Proposed signaling of D1-D2 receptor heteromers activated by SKF-81297.[13]
References
- 1. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dopamine D1-like receptor-specific agonist improves the survival of septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the ERK pathway in the dentate gyrus by in vivo dopamine D1 receptor stimulation requires glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
The Role of SKF-81297 in Elucidating Dopamine System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-81297, a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors), has been an indispensable pharmacological tool for decades. Its ability to specifically activate D1-like receptors has allowed researchers to dissect the distinct roles of this receptor subtype in a myriad of physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of SKF-81297, focusing on its receptor binding and functional activity, the signaling pathways it modulates, and detailed protocols for its application in key in vitro and in vivo experimental paradigms. This information is intended to serve as a comprehensive resource for professionals engaged in dopamine system research and the development of novel therapeutics targeting this critical neurotransmitter system.
Introduction
The dopamine system is a critical modulator of numerous brain functions, including motor control, motivation, reward, and cognition. Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. Understanding the specific contributions of each receptor subtype is paramount for developing targeted therapies for a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and addiction.
SKF-81297 has emerged as a cornerstone tool in this endeavor. As a selective D1-like receptor agonist, it allows for the specific interrogation of D1-mediated signaling cascades and their downstream behavioral and physiological consequences. This guide will detail the pharmacological properties of SKF-81297 and provide practical guidance on its use in experimental settings.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SKF-81297, providing a comparative overview of its binding affinity and functional potency across different experimental systems.
Table 1: In Vitro Receptor Binding Affinity of SKF-81297
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human D1 | [³H]-SCH23390 | HEK293 cell membranes | 15 | [1] |
| Rat D1 | [³H]-SCH23390 | Not specified | 1.99 | [1] |
Table 2: In Vitro Functional Activity of SKF-81297
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | HEK293 expressing human D1R | EC₅₀ | 4.7 | [1] |
| cAMP Accumulation | HEK293 expressing D5R | EC₅₀ | 1.4 | [2] |
| cAMP Accumulation | CHO-K1 expressing human D1R | EC₅₀ | 0.14 | |
| β-arrestin Recruitment | HTLA expressing human D1R | EC₅₀ | 1778 | [1] |
| β-arrestin Recruitment | HEK293 expressing human D1R | EC₅₀ | 360 | [1] |
| Intracellular Calcium Release (in D1-D2 co-expressing cells) | D1-D2 HEK cells | EC₅₀ | 147.6 ± 46.9 | |
| Intracellular Calcium Release (in D1-D2 co-expressing cells with Quinpirole) | D1-D2 HEK cells | EC₅₀ | 50.8 ± 8.8 |
Table 3: In Vivo Effective Doses of SKF-81297 in Animal Models
| Animal Model | Species | Behavioral/Physiological Effect | Dose Range | Reference |
| Locomotor Activity | Rat | Increased activity | 0.4 - 0.8 mg/kg | |
| Self-Administration | Rhesus Monkey | Maintained responding | 0.001 - 0.3 mg/kg/infusion | |
| Parkinson's Disease Model (MPTP-lesioned) | Rhesus Monkey | Stimulation of motor behavior | 0.05 - 0.3 mg/kg (i.m.) | [3] |
| Working Memory | Aged Rhesus Monkey | Improved delayed response performance | Low doses (specifics not detailed in snippet) |
Signaling Pathways
SKF-81297, by activating D1-like receptors, primarily initiates the Gαs/olf-mediated signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a prolonged phosphorylation state of various proteins and modulation of neuronal excitability and gene expression.
Caption: D1 receptor signaling cascade initiated by SKF-81297.
Experimental Protocols
In Vitro Assays
4.1.1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of SKF-81297 for the D1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-SCH23390.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-SCH23390.
-
Non-specific binding control: Unlabeled SCH23390 or another suitable D1 antagonist at a high concentration (e.g., 10 µM).
-
SKF-81297 at a range of concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-D1 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH23390 (typically near its Kd), and varying concentrations of SKF-81297.
-
For total binding, omit SKF-81297. For non-specific binding, add a saturating concentration of unlabeled antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SKF-81297 and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
4.1.2. cAMP Accumulation Assay
This functional assay measures the ability of SKF-81297 to stimulate the production of cyclic AMP (cAMP), the primary second messenger of D1 receptor activation.
-
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
SKF-81297 at a range of concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
-
-
Procedure:
-
Seed the D1 receptor-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing varying concentrations of SKF-81297 to the wells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP detection kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a dose-response curve by plotting the signal against the log concentration of SKF-81297.
-
Calculate the EC₅₀ value, which represents the concentration of SKF-81297 that produces 50% of the maximal response.
-
Caption: Workflow for a cAMP accumulation assay.
In Vivo Assays
4.2.1. Locomotor Activity in Rodents
This assay assesses the effect of SKF-81297 on spontaneous motor activity, a behavior strongly modulated by the dopamine system.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate the animals to the testing room and the open-field arenas for a period before the experiment (e.g., 30-60 minutes for several days).
-
On the test day, administer SKF-81297 (e.g., 0.4-0.8 mg/kg, subcutaneously or intraperitoneally) or vehicle.
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity levels between the SKF-81297-treated groups and the vehicle control group.
-
4.2.2. Drug Self-Administration in Non-Human Primates
This paradigm evaluates the reinforcing properties of SKF-81297, providing insight into its potential for abuse and its role in reward-related behaviors.
-
Animals: Rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers and an automated drug infusion system.
-
Procedure:
-
Train the monkeys to self-administer a known reinforcing drug, such as cocaine, on a fixed-ratio schedule of reinforcement (e.g., pressing a lever 10 times to receive one infusion).
-
Once responding is stable, substitute saline for cocaine to confirm that the behavior is maintained by the drug.
-
Substitute different doses of SKF-81297 (e.g., 0.001-0.3 mg/kg/infusion) for cocaine.
-
Record the number of infusions self-administered per session.
-
A dose of SKF-81297 is considered reinforcing if it maintains a higher rate of responding than saline.
-
4.2.3. Motor Behavior in MPTP-Lesioned Primates (Parkinson's Disease Model)
This model is used to assess the potential of D1 agonists like SKF-81297 to alleviate the motor symptoms of Parkinson's disease.
-
Animals: Rhesus monkeys with unilateral lesions of the nigrostriatal dopamine pathway induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Procedure:
-
Induce a unilateral dopamine lesion with MPTP. This results in parkinsonian motor deficits on the contralateral side of the body.
-
After the lesion has stabilized, administer SKF-81297 (e.g., 0.05-0.3 mg/kg, intramuscularly).
-
Observe and score the animal's motor behavior, including rotational behavior (turning away from the lesioned side is indicative of dopaminergic stimulation in the depleted striatum) and use of the affected limb.
-
The effects can be blocked by pretreatment with a D1 antagonist (e.g., SCH23390) to confirm receptor specificity.
-
Conclusion
SKF-81297 remains a vital tool for dissecting the multifaceted roles of the D1-like dopamine receptor system. Its high selectivity and agonist properties have enabled significant advances in our understanding of dopamine's involvement in motor control, reward, and cognition. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the continued use of SKF-81297 in both basic and translational research, ultimately contributing to the development of more effective treatments for dopamine-related disorders. Researchers should, however, remain mindful of potential off-target effects at higher concentrations and the differential engagement of downstream signaling pathways (e.g., β-arrestin) when interpreting their findings.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Synthesis of SKF-81297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the foundational synthesis of SKF-81297, a potent and selective D1 dopamine receptor agonist. The information presented is collated from seminal patents and key research publications, providing a comprehensive resource for chemists and pharmacologists in the field of drug development. This guide outlines the core chemical reactions, experimental procedures, and quantitative data associated with the preparation of this influential research compound.
Core Synthesis Strategy
The synthesis of SKF-81297, chemically known as (±)-6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, is rooted in the construction of the 1-phenyl-substituted tetrahydro-1H-3-benzazepine scaffold. The foundational methods for creating this core structure are detailed in U.S. Patent 3,393,192. Subsequent modifications, specifically the introduction of the chloro and dihydroxy functionalities at the 6, 7, and 8 positions of the benzazepine ring, were later described by Weinstock and colleagues in a 1980 publication in the Journal of Medicinal Chemistry.
The overall synthetic approach can be conceptualized as a multi-step process:
-
Formation of the Benzazepine Core: Construction of the fundamental 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure.
-
Functionalization of the Aromatic Ring: Introduction of substituents on the benzene ring of the benzazepine core to yield the desired chloro and dihydroxy pattern.
Experimental Protocols
Synthesis of the 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Scaffold (Adapted from U.S. Patent 3,393,192)
The foundational patent describes a general methodology for the synthesis of 1-phenyl-substituted tetrahydro-1H-3-benzazepines. A representative procedure involves the following key transformations:
Step 1: N-alkylation and Cyclization
A suitable N-substituted phenethylamine derivative is reacted with a phenylacetyl halide or a related electrophile. The resulting amide intermediate undergoes intramolecular cyclization, often promoted by a Lewis acid or dehydrating agent, to form the seven-membered benzazepine ring.
Illustrative Protocol:
-
To a solution of a 2-(substituted-phenyl)ethylamine in an inert solvent such as benzene or toluene, an equimolar amount of a phenylacetyl chloride is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the formation of the corresponding N-[2-(substituted-phenyl)ethyl]-2-phenylacetamide is complete.
-
The intermediate amide is then treated with a cyclizing agent, such as polyphosphoric acid or phosphorus pentoxide, at elevated temperatures (e.g., 100-150 °C) to effect the intramolecular Friedel-Crafts type cyclization, yielding the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
-
Reduction of the resulting lactam, typically with a powerful reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., tetrahydrofuran), affords the desired 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Synthesis of SKF-81297 (Adapted from Weinstock et al., J. Med. Chem. 1980, 23, 973-975)
This key publication details the specific synthesis of SKF-81297, starting from a pre-formed benzazepine precursor.
Step 2: Chlorination and Demethylation
The synthesis of SKF-81297 involves the chlorination of a dimethoxy-substituted benzazepine precursor, followed by demethylation to unmask the catechol functionality.
Detailed Methodology:
-
Chlorination: 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is dissolved in a suitable solvent, such as glacial acetic acid. To this solution, a chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂), is added portion-wise at a controlled temperature, typically around 0-10 °C. The reaction is monitored until the desired 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is formed.
-
Demethylation: The resulting 6-chloro-7,8-dimethoxy intermediate is then subjected to demethylation. A common and effective method involves treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in an anhydrous, inert solvent like dichloromethane at low temperatures (e.g., -78 °C to room temperature). The reaction cleaves the methyl ethers to yield the dihydroxy product.
-
Salt Formation and Purification: The crude product is typically converted to its hydrobromide salt by treatment with hydrobromic acid. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol-ether, to afford SKF-81297 hydrobromide as a crystalline solid.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClNO₂ | Commercial Suppliers |
| Molecular Weight | 289.76 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity (typical) | ≥98% | Commercial Suppliers |
Note: Specific reaction yields and detailed analytical data (NMR, MS, etc.) for each synthetic step are typically found within the experimental sections of the cited patent and journal article.
Visualizing the Synthesis and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of SKF-81297, highlighting the transition from the core benzazepine scaffold to the final functionalized molecule.
Caption: Simplified Synthetic Workflow for SKF-81297.
SKF-81297 Signaling Pathway
SKF-81297 exerts its biological effects by acting as an agonist at the D1 dopamine receptor, a G protein-coupled receptor (GPCR). Activation of the D1 receptor initiates a downstream signaling cascade primarily mediated by the Gαs/olf subunit of the G protein complex. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.
Caption: SKF-81297 D1 Receptor Signaling Pathway.
Methodological & Application
Application Notes and Protocols: Preparation of SKF-81297 Stock Solution for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKF-81297 is a potent and selective agonist for the dopamine D1-like receptor family.[1][2][3][4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating dopaminergic signaling pathways. This document provides a detailed protocol for the preparation, storage, and handling of SKF-81297 hydrobromide stock solutions.
Quantitative Data Summary
For consistency and accuracy in preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis.[1] The following table summarizes the key quantitative data for SKF-81297 hydrobromide.
| Parameter | Value | Source(s) |
| Molecular Weight | 370.67 g/mol | [1][2][4][5][6] |
| Formula | C₁₆H₁₆ClNO₂ · HBr | [1][2][4][5] |
| CAS Number | 67287-39-2 | [1][2][4][5] |
| Appearance | Off-white to yellow solid | [2] |
| Purity | ≥98% | [1][4] |
| Solubility in DMSO | ≥ 20 mg/mL (53.96 mM) to 120 mg/mL (323.74 mM) | [2][7] |
| Solubility in Water | Up to 10 mM with gentle warming | [1][4] |
| Solubility in Ethanol | Approximately 2 mg/mL | [2][7] |
| Storage of Solid | Desiccate at +4°C, away from moisture and light | [1][2][4] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2][3] |
Experimental Protocols
Materials:
-
SKF-81297 hydrobromide powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic-free
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-dissolution Preparation:
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of SKF-81297 hydrobromide. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.707 mg of the compound (based on a molecular weight of 370.67 g/mol ).
-
-
Dissolution:
-
Transfer the weighed SKF-81297 to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 3.707 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2][3][4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][3]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Ensure the tubes are sealed tightly to prevent moisture absorption.
-
Preparation of Aqueous Working Solutions:
For most in vitro experiments, the DMSO stock solution will be further diluted in an aqueous buffer or cell culture medium.
-
Dilution:
-
Thaw a single aliquot of the SKF-81297 DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer (e.g., PBS, cell culture medium). It is recommended to first dissolve the stock solution in the buffer and then add it to the cells or tissue.[7]
-
Important: The final concentration of DMSO in the experimental setup should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Stability in Aqueous Solution:
-
It is not recommended to store aqueous solutions of SKF-81297 for more than one day.[7] Prepare fresh working solutions for each experiment.
-
Visualizations
Signaling Pathway of D1 Receptor Activation
Caption: D1 receptor activation by SKF-81297 leading to downstream signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing SKF-81297 stock solution.
References
- 1. SKF 81297 hydrobromide | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF 81297 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. SKF 81297 hydrobromide | D2-Like Agonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for SKF-81297 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of SKF-81297, a selective dopamine D1 receptor agonist, in rodent behavioral studies. The information is compiled from various scientific studies to assist in the design and execution of robust and reproducible experiments.
Introduction
SKF-81297 is a potent and selective agonist for the D1-like dopamine receptor family. It is widely used in neuroscience research to investigate the role of D1 receptor activation in various physiological and behavioral processes, including motor control, learning and memory, and reward pathways. Understanding the appropriate dosage and experimental procedures is critical for obtaining reliable and meaningful results.
Quantitative Data Summary
The following tables summarize the recommended dosage ranges of SKF-81297 for different rodent behavioral paradigms based on published literature.
Table 1: Recommended Dosages of SKF-81297 for Locomotor Activity Studies
| Rodent Species | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Mouse | 1.5 - 3 | Not Specified | Dose-dependent increase in locomotor activity.[1] |
| Mouse | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent stimulation of locomotor activity. |
| Rat | 0.4 - 0.8 | Subcutaneous (s.c.) | 0.8 mg/kg significantly enhanced locomotor activity.[2][3][4] |
Table 2: Recommended Dosages of SKF-81297 for Other Behavioral Studies
| Behavioral Paradigm | Rodent Species | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Drug Discrimination | Rat | 0.1 - 0.56 | Intraperitoneal (i.p.) | Partially substituted for cocaine. |
| Reversal Learning | Mouse | 0.1 - 0.25 | Not Specified | Impaired initial reversal learning at 0.1 and 0.25 mg/kg.[5] |
| Gene Expression | Rat | 5 | Not Specified | Single injection altered gene expression in the striatum.[6] |
Experimental Protocols
Locomotor Activity Assessment in Rats
This protocol is adapted from studies investigating the effect of SKF-81297 on spontaneous locomotor activity.
Materials:
-
SKF-81297 hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal activity chambers (e.g., open field arenas) equipped with automated tracking software
-
Syringes and needles for subcutaneous injection
Procedure:
-
Drug Preparation: Dissolve SKF-81297 in sterile saline to the desired concentration. A common injectable volume is 1 ml/kg.[3]
-
Animal Habituation:
-
One day prior to the experiment, place each rat in a test chamber for 30 minutes to allow for habituation to the novel environment.[3] This helps to reduce novelty-induced hyperactivity on the test day.
-
On the test day, place the rats back into the same chambers for another 30-minute habituation period.[3]
-
-
Drug Administration:
-
Following the second habituation period, administer SKF-81297 (e.g., 0.4 or 0.8 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.[3]
-
-
Data Collection:
-
Immediately after the injection, return the rats to their respective activity chambers.[3]
-
Record locomotor activity for a period of 60 minutes using the automated tracking system.[3] Key parameters to measure include distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Experimental Workflow for Locomotor Activity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-81297 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dopamine D1 receptor agonist SKF-81297, including its mechanism of action and established protocols for its administration in non-human primates. The information is intended to guide researchers in designing and executing preclinical studies.
Application Notes
SKF-81297 is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, cognition, and substance abuse. In non-human primate models, SKF-81297 has been utilized to study its effects on motor behavior, particularly in models of Parkinson's disease, as well as its reinforcing properties in self-administration paradigms.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClNO₂ | N/A |
| Molecular Weight | 289.75 g/mol | N/A |
| Solubility | Soluble in saline (0.9% NaCl). | [1] |
| Storage | Store as a solid at -20°C. Stock solutions can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. | N/A |
Formulation Protocol: For in vivo administration, SKF-81297 is typically dissolved in sterile 0.9% saline. The solution should be freshly prepared on the day of the experiment to ensure stability and potency.
Experimental Protocols
Intravenous (IV) Administration in Rhesus Monkeys
This protocol is designed for acute or chronic intravenous administration of SKF-81297 to investigate its pharmacokinetic and pharmacodynamic properties.
Materials:
-
SKF-81297 hydrochloride
-
Sterile 0.9% saline
-
Vascular access port or indwelling catheter
-
Infusion pump
-
Syringes and needles
Procedure:
-
Animal Preparation: Rhesus monkeys should be appropriately housed and acclimated to the experimental procedures. Surgical implantation of a vascular access port or an indwelling catheter is required for repeated intravenous administration. Ensure aseptic surgical techniques and adequate post-operative care.
-
Drug Preparation: On the day of the experiment, dissolve SKF-81297 in sterile 0.9% saline to the desired concentration. The final concentration will depend on the target dose and the infusion volume.
-
Administration:
-
For bolus injections, administer the prepared solution over a short period (e.g., 1-2 minutes).
-
For continuous infusion, use a calibrated infusion pump to deliver the drug at a constant rate. The infusion rate should be determined based on the desired steady-state plasma concentration and the pharmacokinetic properties of the drug.
-
-
Dosage: The dose of SKF-81297 will vary depending on the specific research question. In self-administration studies, doses ranging from 0.001 to 0.3 mg/kg per injection have been used.[2]
-
Monitoring: Closely monitor the animal for any adverse reactions during and after administration. Behavioral and physiological parameters should be recorded as required by the study design.
Intramuscular (IM) Administration in MPTP-Lesioned Monkeys
This protocol is suitable for evaluating the therapeutic potential of SKF-81297 in a non-human primate model of Parkinson's disease.
Materials:
-
SKF-81297 hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles
Procedure:
-
Animal Model: Induce a stable parkinsonian state in rhesus monkeys using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) according to established protocols.[3][4][5][6][7][8] The severity of motor deficits should be assessed using a standardized rating scale.
-
Drug Preparation: Prepare a solution of SKF-81297 in sterile 0.9% saline.
-
Administration: Administer the drug solution via intramuscular injection into a suitable muscle mass (e.g., quadriceps or deltoid). Rotate injection sites for repeated administrations.
-
Dosage: Doses ranging from 0.05 to 0.3 mg/kg have been shown to stimulate motor behavior in MPTP-lesioned monkeys.[3] Co-administration with a D2 agonist, such as LY 171555 (0.01 mg/kg), can produce synergistic effects on motor activity.[9]
-
Behavioral Assessment: Quantify motor behavior, including locomotor activity, rotational behavior (in unilaterally lesioned animals), and clinical disability scores, at baseline and at various time points after drug administration.
Self-Administration Paradigm in Rhesus Monkeys
This protocol is used to assess the reinforcing effects of SKF-81297.
Materials:
-
SKF-81297 hydrochloride
-
Sterile 0.9% saline
-
Operant conditioning chambers equipped with levers and an infusion system
-
Indwelling intravenous catheters
Procedure:
-
Animal Training: Train rhesus monkeys to self-administer a known reinforcer, such as cocaine, by pressing a lever. A fixed-ratio (FR) schedule of reinforcement is commonly used, where the animal must press the lever a fixed number of times to receive a single drug infusion.
-
Catheter Implantation: Surgically implant a chronic indwelling intravenous catheter.
-
Substitution Phase: Once a stable baseline of cocaine self-administration is established, substitute saline or different doses of SKF-81297 for cocaine.
-
Data Collection: Record the number of infusions earned per session for each dose of SKF-81297. A significant increase in responding for SKF-81297 compared to saline indicates a reinforcing effect.
-
Dosage: Doses of SKF-81297 ranging from 0.001 to 0.3 mg/kg per injection have been evaluated in this paradigm.[2]
Data Presentation
Table 1: Effective Doses of SKF-81297 in Non-Human Primates
| Species | Administration Route | Experimental Model | Effective Dose Range | Observed Effect | Reference |
| Rhesus Monkey | Intravenous (IV) | Self-Administration | 0.001 - 0.3 mg/kg/injection | Maintained responding above saline levels | [2] |
| Rhesus Monkey | Intramuscular (IM) | MPTP-Lesioned | 0.05 - 0.3 mg/kg | Stimulated motor behavior and induced rotational behavior | [3] |
| Rhesus Monkey | Intramuscular (IM) | MPTP-Lesioned | 0.03 - 0.3 mg/kg | Synergistic stimulation of motor behavior when co-administered with a D2 agonist | [9] |
| Cynomolgus Monkey | Intravenous (IV) | Food-Cocaine Choice | 0.1 - 3.0 mg/kg | Did not selectively affect cocaine choice | [10] |
| Aged Monkeys | Not Specified | Spatial Working Memory | Low doses improved performance, higher doses impaired it | Dose-related effects on delayed response performance | [11] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
SKF-81297 activates the dopamine D1 receptor, which is primarily coupled to the Gαs/olf subunit of the G protein complex. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[12][13][14]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for MPTP-Lesioned Monkey Studies
The following workflow outlines the key steps in evaluating the effects of SKF-81297 in a non-human primate model of Parkinson's disease.
Caption: Workflow for SKF-81297 studies in MPTP-lesioned monkeys.
References
- 1. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinforcing effect of the D1 dopamine agonist SKF 81297 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regeneration of the MPTP-Lesioned Dopaminergic System after Convection-Enhanced Delivery of AAV2-GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole prevents MPTP-induced parkinsonism in the rhesus monkey: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP-induced parkinsonism in the monkey: neurochemical pathology, complications of treatment and pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of SKF-81297 in studying drug reinforcement and addiction.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-81297 is a potent and selective full agonist for the D1-like dopamine receptors (D1 and D5). In the study of drug reinforcement and addiction, SKF-81297 serves as a critical pharmacological tool to elucidate the role of D1 receptor signaling in the rewarding effects of drugs of abuse, motivation, and drug-seeking behaviors. Its ability to mimic the effects of dopamine at these receptors allows researchers to investigate the specific contribution of the D1-mediated pathways in the absence of confounding effects from other dopamine receptor subtypes. These application notes provide an overview of the utility of SKF-81297 in addiction research, supported by quantitative data and detailed experimental protocols.
Mechanism of Action in Drug Reinforcement
SKF-81297 exerts its effects by binding to and activating D1 dopamine receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability and synaptic plasticity in brain regions critical for reward and reinforcement, such as the nucleus accumbens and prefrontal cortex. This signaling cascade is believed to be a key mechanism through which D1 receptor activation contributes to the reinforcing properties of drugs of abuse.
Data Presentation
The following tables summarize quantitative data from studies utilizing SKF-81297 in various behavioral paradigms relevant to drug reinforcement and addiction.
Table 1: SKF-81297 in Self-Administration Paradigms
| Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Rhesus Monkeys | Intravenous (IV) | 0.001 - 0.3 mg/kg/infusion | Maintained responding above saline levels, indicating reinforcing effects.[1] |
| Mice | Intravenous (IV) | 0.03 - 0.3 mg/kg/infusion | Establishes and maintains self-administration behavior. |
Table 2: SKF-81297 in Conditioned Place Preference (CPP) Paradigms
| Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Mice | Intraperitoneal (IP) | 0.5 - 2.0 mg/kg | Induces a significant preference for the drug-paired compartment. |
| Rats | Subcutaneous (SC) | 0.3 - 3.0 mg/kg | Produces robust conditioned place preference. |
Table 3: SKF-81297 in Drug Discrimination Paradigms
| Animal Model | Training Drug | Route of Administration | Substitution Dose Range (SKF-81297) | % Drug-Lever Responding |
| Rats | Cocaine (10 mg/kg) | Intraperitoneal (IP) | 0.1 - 0.56 mg/kg | Partial substitution, up to 49%.[2] |
| Squirrel Monkeys | SKF-81297 | Intravenous (IV) | Training Dose | Full substitution.[3] |
Table 4: Effects of SKF-81297 on Locomotor Activity
| Animal Model | Route of Administration | Dose Range | Effect on Locomotor Activity |
| Mice | Intraperitoneal (IP) | 1 - 10 mg/kg | Dose-dependent decrease in cocaine-induced locomotor activity.[2] |
| Rats | Intraperitoneal (IP) | 0.4 - 0.8 mg/kg | Significantly enhanced locomotor activity at 0.8 mg/kg.[4] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration of SKF-81297 in Mice
This protocol is designed to assess the reinforcing properties of SKF-81297.
Materials:
-
SKF-81297 hydrochloride
-
Sterile saline (0.9%)
-
Heparinized saline
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the mouse under anesthesia. The catheter is passed subcutaneously to exit on the back of the animal. Allow a recovery period of 5-7 days.
-
Acclimation and Training:
-
Handle the mice daily during the recovery period.
-
Acclimate the mice to the operant chambers for 30 minutes daily for 2 days.
-
Train the mice to press a lever for a food reward (e.g., sucrose pellet) on a fixed-ratio 1 (FR1) schedule until a stable baseline of responding is achieved.
-
-
Substitution with SKF-81297:
-
Once lever pressing for food is stable, replace the food reward with intravenous infusions of SKF-81297.
-
Prepare a stock solution of SKF-81297 in sterile saline. The concentration should be adjusted to deliver the desired dose per infusion (e.g., 0.1 mg/kg in a 0.01 ml infusion volume).
-
Begin with an FR1 schedule, where each press on the "active" lever results in a single infusion of SKF-81297 and the presentation of a stimulus cue (e.g., light). Presses on the "inactive" lever have no programmed consequences.
-
Conduct daily 2-hour sessions.
-
-
Dose-Response Determination:
-
Test a range of SKF-81297 doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order to determine the dose-response relationship for self-administration.
-
Include a saline control condition to ensure that responding is not due to non-specific effects.
-
-
Data Analysis:
-
The primary dependent variable is the number of infusions earned per session.
-
Also, analyze the number of active versus inactive lever presses.
-
Reinforcement is demonstrated if the number of infusions and active lever presses is significantly higher for SKF-81297 compared to saline.
-
Protocol 2: Conditioned Place Preference (CPP) for SKF-81297 in Mice
This protocol assesses the rewarding properties of SKF-81297 by measuring the association between the drug's effects and a specific environment.
Materials:
-
SKF-81297 hydrochloride
-
Sterile saline (0.9%)
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial bias. An unbiased design is often preferred, where animals showing a strong preference for one side are excluded.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On "drug" conditioning days, administer SKF-81297 (e.g., 1.0 mg/kg, IP) and immediately confine the mouse to one of the outer chambers (the "drug-paired" side) for 30 minutes.
-
On "saline" conditioning days, administer an equivalent volume of saline and confine the mouse to the opposite chamber (the "saline-paired" side) for 30 minutes.
-
Alternate between drug and saline conditioning days. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test):
-
The day after the final conditioning session, place the mouse in the central compartment (with no drug injection) and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.
-
A significant increase in time spent in the drug-paired chamber indicates that SKF-81297 has rewarding properties.
-
Protocol 3: In Vivo Electrophysiology of VTA Dopamine Neurons in Response to SKF-81297
This protocol is for recording the activity of dopamine neurons in the ventral tegmental area (VTA) in anesthetized or awake, freely moving animals following SKF-81297 administration.
Materials:
-
SKF-81297 hydrochloride
-
Sterile saline (0.9%)
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., glass micropipettes or multi-electrode arrays)
-
Amplifier and data acquisition system.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the VTA.
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the VTA using stereotaxic coordinates.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.
-
-
Baseline Recording:
-
Once a stable dopamine neuron is isolated, record its baseline firing rate for at least 15-20 minutes.
-
-
SKF-81297 Administration:
-
Administer SKF-81297 systemically (e.g., 0.5 mg/kg, IP) or locally via a microinjection cannula.
-
Continue to record the neuron's activity for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Analyze the firing rate and bursting activity of the neuron before and after SKF-81297 administration.
-
Compare the changes in neuronal activity to a saline control group.
-
Visualizations
Caption: D1 receptor signaling pathway activated by SKF-81297.
Caption: Experimental workflow for intravenous self-administration.
Caption: Experimental workflow for Conditioned Place Preference.
References
- 1. In vivo Electrophysiology Protocol protocol v1 [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Experimental design for investigating hyperactivity induced by SKF-81297.
Application Notes: Investigating Hyperactivity Induced by SKF-81297
Introduction
SKF-81297 is a potent and selective agonist for the Dopamine D1 receptor.[1] The D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in brain regions responsible for regulating motor behavior, motivation, and cognitive processes.[2][3] Activation of the D1 receptor by an agonist like SKF-81297 stimulates a downstream signaling cascade that increases neuronal excitability, leading to a pronounced increase in locomotor activity.[3][4] This makes SKF-81297 an invaluable pharmacological tool for inducing a hyperactive phenotype in preclinical animal models. These models are crucial for studying the neurobiological underpinnings of conditions characterized by hyperactivity, such as Attention-Deficit/Hyperactivity Disorder (ADHD), and for screening novel therapeutic agents designed to modulate dopaminergic systems.[5]
Mechanism of Action: D1 Receptor Signaling
Upon binding to the D1 receptor, SKF-81297 initiates a signal transduction cascade. The receptor couples to the G-protein Gαs/olf, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][6] PKA then phosphorylates numerous downstream protein targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons), which ultimately modulates neuronal excitability and gene expression, manifesting as increased motor activity.[2][4]
Experimental Protocols
The following protocols provide detailed methodologies for assessing SKF-81297-induced hyperactivity in rodents.
Protocol 1: Locomotor Activity Assessment
This protocol measures general motor activity using automated activity chambers.
1. Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Animals should be acclimated to the facility for at least one week before testing.
2. Apparatus:
-
Standard rodent locomotor activity chambers equipped with infrared beam arrays for automated tracking of horizontal and vertical movements.
3. Drug Preparation:
-
SKF-81297 is dissolved in sterile 0.9% saline to the desired concentrations (e.g., 0.4, 0.8, 1.0, 3.0, 6.0 mg/kg).[7][8]
-
The vehicle control group receives 0.9% saline only.
-
All solutions should be prepared fresh on the day of the experiment.
4. Experimental Procedure:
-
Habituation: Place each animal into a locomotor activity chamber for 30-60 minutes to allow it to acclimate to the novel environment.[7] This helps establish a baseline activity level.
-
Administration: Following habituation, remove the animal from the chamber and administer the prepared SKF-81297 solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection (volume typically 1 ml/kg).[7]
-
Testing: Immediately return the animal to the same activity chamber and record locomotor activity for 60-120 minutes.[7]
-
Data Analysis: Quantify total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing). Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups to the vehicle control.
Protocol 2: Open Field Test
This test assesses both general locomotor activity and anxiety-like behavior.[9][10] Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the center more freely.[9]
1. Animals and Drug Preparation:
-
Same as in Protocol 1.
2. Apparatus:
-
A square or circular arena (e.g., 40x40x30 cm for mice) with walls to prevent escape.[9] The floor is typically divided into a grid of equal-sized squares, with the central squares defining the "center zone".
-
A video camera is mounted above the arena to record the session for later analysis with tracking software.[11][12]
3. Experimental Procedure:
-
Habituation: Handle animals for several days prior to testing to reduce stress. The testing room should be dimly lit and quiet.
-
Administration: Administer SKF-81297 or vehicle 15-30 minutes before placing the animal in the open field.[7]
-
Testing: Gently place the animal in the center of the open field and allow it to explore freely for 5-10 minutes.[10] The apparatus should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center Zone: Decreased time in the center can indicate anxiety.[9]
-
Center Zone Entries: Frequency of entering the center zone.[9]
-
Rearing Frequency: Number of times the animal stands on its hind legs.[9]
-
Defecation/Urination: Can be used as an index of emotionality or stress.[9]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Dose-Response Effect of SKF-81297 on Locomotor Activity in Rodents
| Dose (mg/kg, s.c.) | Animal Model | Primary Outcome Measure | Result vs. Vehicle | Reference |
| 0.4 | Rat | Locomotor Activity Counts | No significant change | [7] |
| 0.8 | Rat | Locomotor Activity Counts | Significant increase | [7] |
| 1.0 | Mouse | Ambulatory Distance | Significant increase | [8] |
| 3.0 | Mouse | Ambulatory Distance | Stronger significant increase | [8] |
| 6.0 | Mouse | Ambulatory Distance | Maximal significant increase | [8] |
| 0.5 - 2.5 | Mouse | Locomotor Movements (LMs) | Significant induction | [13] |
Table 2: Expected Outcomes in the Open Field Test Following SKF-81297 Administration
| Parameter | Expected Effect of SKF-81297 | Interpretation |
| Total Distance Traveled | Increase | Hyperactivity/Stimulated Locomotion |
| Time in Center Zone | Increase or No Change | Potential anxiolytic-like effect or primary effect on locomotion |
| Center Zone Entries | Increase | Increased exploratory behavior |
| Rearing Frequency | Increase | Increased exploratory and vertical activity |
References
- 1. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 5. Functional MHCI deficiency induces ADHD-like symptoms with increased dopamine D1 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Open Field Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Measuring the Binding Affinity of SKF-81297 to Dopamine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the binding affinity of the dopamine D1-like receptor agonist, SKF-81297, to its target receptors. The included methodologies cover widely used techniques in receptor pharmacology and drug discovery, including Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance.
Introduction to SKF-81297 and Dopamine Receptors
SKF-81297 is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to various physiological processes in the central nervous system, including motor control, cognition, and reward. They are categorized into two main families: D1-like (D1, D5) which typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which often couple to Gαi/o to inhibit adenylyl cyclase. Accurately quantifying the binding affinity of compounds like SKF-81297 is a critical step in drug development, enabling the determination of potency and selectivity.
Quantitative Binding Affinity Data
The binding affinity of SKF-81297 for human dopamine receptor subtypes is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium.
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Species | Reference |
| Dopamine D1 | SKF-81297 | 1.99 | Radioligand Binding | Rat | [1] |
| Dopamine D1 | SKF-81297 | 15 | Radioligand Binding | Human | [1] |
Further research is ongoing to establish a more comprehensive binding profile of SKF-81297 across all dopamine receptor subtypes.
Experimental Protocols
This section provides detailed protocols for three common techniques used to measure the binding affinity of SKF-81297 to dopamine receptors.
Radioligand Binding Assay (Competition)
Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[2] This protocol describes a competition binding assay where the unlabeled ligand (SKF-81297) competes with a radiolabeled ligand for binding to dopamine receptors expressed in cell membranes.
Caption: Workflow for a competitive radioligand binding assay.
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]SCH23390 for D1 receptors)
-
SKF-81297
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radioactive competing ligand (e.g., 10 µM Butaclamol) for non-specific binding.
-
50 µL of a serial dilution of SKF-81297.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SKF-81297 concentration.
-
Determine the IC50 value (the concentration of SKF-81297 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3][4] In a competition assay format, a fluorescently labeled dopamine receptor ligand is displaced by the unlabeled test compound (SKF-81297), leading to a decrease in the polarization signal.
Caption: Workflow for a fluorescence polarization competition assay.
-
Purified and solubilized dopamine receptors
-
Fluorescently labeled dopamine receptor ligand (e.g., BODIPY-FL-SKF83566 for D1 receptors)[3][4]
-
SKF-81297
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
-
Assay Setup: In a 384-well microplate, add the following to each well:
-
A fixed concentration of the fluorescently labeled ligand.
-
A serial dilution of SKF-81297.
-
A fixed concentration of the purified dopamine receptor.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the SKF-81297 concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using a similar approach to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent ligand.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. For this application, the dopamine receptor is typically immobilized on the sensor chip, and the binding of SKF-81297 is monitored as it flows over the surface.
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
-
Purified, solubilized dopamine receptors
-
SKF-81297
-
SPR sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant), pH 7.4
-
Regeneration solution (e.g., a low pH glycine solution or a high salt buffer)
-
SPR instrument
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified dopamine receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of SKF-81297 over the sensor surface (association phase).
-
Switch to running buffer to monitor the dissociation of SKF-81297 from the receptor (dissociation phase).
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound SKF-81297, preparing the surface for the next injection.
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka .
-
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist like SKF-81297 initiates a canonical signaling cascade. The receptor couples to the stimulatory G protein, Gαs/olf, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Extracellular signal-regulated kinase (ERK).
Caption: SKF-81297-activated D1 receptor signaling pathway.
Conclusion
The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of SKF-81297 to dopamine receptors. The choice of assay will depend on the specific research question, available resources, and the desired throughput. Radioligand binding assays remain a cornerstone for affinity determination, while fluorescence polarization offers a high-throughput-compatible homogeneous alternative. Surface plasmon resonance provides the advantage of real-time kinetic data, offering deeper insights into the binding mechanism. A thorough understanding of these techniques is essential for researchers in pharmacology and drug development aiming to characterize novel dopaminergic compounds.
References
- 1. Implementation of fluorescence anisotropy‐based assay for the characterization of ligand binding to dopamine D1 receptors | Semantic Scholar [semanticscholar.org]
- 2. Implementation of fluorescence anisotropy-based assay for the characterization of ligand binding to dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for SKF-81297 in Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-81297 is a potent and selective dopamine D1-like receptor agonist that is centrally active following systemic administration. It is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor system in various physiological and pathological processes, particularly in the modulation of motor activity. These application notes provide detailed protocols for utilizing SKF-81297 in locomotor activity studies in rodents, along with a summary of expected outcomes and relevant signaling pathways.
Mechanism of Action
SKF-81297 primarily acts as an agonist at dopamine D1 and D5 receptors. The activation of D1 receptors is canonically linked to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) via Gαs/olf coupling. However, evidence also suggests that D1-D2 receptor heteromers can be activated by SKF-81297, leading to the activation of Gq/11 and subsequent calcium mobilization.[1] Furthermore, it has been reported that SKF-81297 can modulate NMDA receptor currents independently of D1 receptor activation.[2]
Data Presentation
Table 1: Recommended Dosages of SKF-81297 for Locomotor Activity Studies in Rodents
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Reference(s) |
| Mice | 1 - 10 | Intraperitoneal (IP) | Dose-dependent decrease in cocaine-induced locomotor activity. | [3] |
| Mice | 1.5 - 3 | Not Specified | Increased locomotor activity in control mice. | [4] |
| Mice (DA-depleted) | 1, 3, 6 | Not Specified | Dose-dependent stimulation of locomotor activity in combination with a D2 agonist. | [5] |
| Rats | 0.4 - 0.8 | Not Specified | Significant enhancement of locomotor activity at 0.8 mg/kg. | [6][7] |
| Rhesus Monkeys (MPTP-lesioned) | 0.03 - 0.3 | Not Specified | 0.3 mg/kg stimulated motor behavior. 0.03 mg/kg was inactive alone but stimulated motor behavior when combined with a D2 agonist. | [8] |
Note: The behavioral effects of SKF-81297 can be influenced by the specific animal strain, genetic background, and experimental conditions. In some transgenic mouse models with D1 receptor overexpression, SKF-81297 has been shown to paradoxically suppress locomotion.[9]
Experimental Protocols
Protocol 1: Assessment of SKF-81297-Induced Locomotor Activity in Mice
Objective: To evaluate the effect of SKF-81297 on spontaneous locomotor activity in mice.
Materials:
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SKF-81297 hydrobromide
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Sterile saline (0.9% NaCl)
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Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
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Male Swiss-Webster mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 1 hour before testing to acclimate to the environment. Handle the animals for several days prior to the experiment to minimize stress-induced responses.
-
Drug Preparation: Prepare a stock solution of SKF-81297 hydrobromide in sterile saline. Further dilute the stock solution to the desired final concentrations for injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Experimental Groups:
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Group 1: Vehicle (Saline) control
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Group 2: SKF-81297 (e.g., 1.5 mg/kg, IP)
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Group 3: SKF-81297 (e.g., 3.0 mg/kg, IP)
-
-
Administration: Administer the vehicle or SKF-81297 solution via intraperitoneal (IP) injection.
-
Locomotor Activity Monitoring: Immediately after injection, place each mouse individually into the center of an open field arena. Record locomotor activity for a predefined period, typically 30 to 60 minutes.[3] Key parameters to measure include:
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Total distance traveled
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Horizontal activity
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Vertical activity (rearing)
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Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SKF-81297 with the vehicle control group.
Visualizations
Signaling Pathways of SKF-81297
References
- 1. pnas.org [pnas.org]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SKF-81297 solubility issues in experimental buffers.
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with SKF-81297 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of SKF-81297 hydrobromide in common solvents?
A1: SKF-81297 hydrobromide has varying solubility depending on the solvent. It is highly soluble in DMSO, moderately soluble in ethanol, and has limited solubility in water and aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the buffer of choice.[1]
Q2: I'm observing precipitation when I dilute my SKF-81297 DMSO stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue and can be attributed to the lower solubility of SKF-81297 in aqueous solutions compared to DMSO. When the DMSO stock is diluted, the concentration of the compound may exceed its solubility limit in the final buffer composition, leading to precipitation.
Q3: What is the pKa of SKF-81297 and how does it affect solubility?
Q4: How should I prepare my SKF-81297 stock solutions?
A4: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your experimental buffer immediately before use. To minimize the chances of precipitation, it is advisable to add the DMSO stock to the buffer while vortexing.
Q5: Can I store SKF-81297 in an aqueous buffer?
A5: It is not recommended to store SKF-81297 in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound. If storage in an aqueous solution is unavoidable, it should be for a short duration, and the solution should be inspected for any signs of precipitation before use.
Troubleshooting Guide
Issue: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
Possible Causes:
-
The final concentration of SKF-81297 exceeds its solubility limit in the aqueous buffer.
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The pH of the buffer is not optimal for SKF-81297 solubility.
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The buffer composition is incompatible with the compound.
Solutions:
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Decrease the final concentration: Try using a lower final concentration of SKF-81297 in your experiment.
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Increase the percentage of DMSO: A slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. However, be mindful of the potential effects of DMSO on your experimental system.
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Adjust the pH of the buffer: Although the exact pKa is not known, you can empirically test a range of pH values to find the optimal pH for solubility.
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Sonication: Brief sonication of the solution after dilution can help to redissolve small amounts of precipitate.
-
Warm the buffer: Gently warming the buffer to 37°C before and after adding the compound may improve solubility.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | [2] |
| Water | Soluble to 10 mM with gentle warming | [2] |
| Ethanol | Approximately 2 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:20) | Approximately 0.04 mg/mL | [1] |
| DMF | Approximately 20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SKF-81297 Stock Solution in DMSO
Materials:
-
SKF-81297 hydrobromide powder
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Anhydrous DMSO
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Microcentrifuge tubes
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Vortex mixer
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Calibrated scale
Procedure:
-
Weigh out the required amount of SKF-81297 hydrobromide powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 370.67 g/mol ), you will need 3.71 mg.
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Transfer the powder to a microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
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10 mM SKF-81297 stock solution in DMSO
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Experimental buffer of choice
-
Vortex mixer
Procedure:
-
Bring the 10 mM SKF-81297 stock solution and the experimental buffer to room temperature.
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While vortexing the experimental buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.
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Continue vortexing for a few seconds to ensure proper mixing.
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Visually inspect the solution for any signs of precipitation.
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Use the working solution immediately after preparation.
Visualizations
References
Optimizing SKF-81297 dosage to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SKF-81297, a potent and selective dopamine D1-like receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is SKF-81297 and what is its primary mechanism of action?
A1: SKF-81297 is a selective agonist for the dopamine D1-like receptor family, which includes the D1 and D5 receptor subtypes.[1] Its primary mechanism of action is to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. This activation typically leads to excitatory neurotransmission.[1]
Q2: What are the known off-target effects of SKF-81297?
A2: A significant off-target effect of SKF-81297 is its modulation of NMDA receptors, independent of D1 receptor activation.[2] It has been shown to potentiate NMDA receptor currents at lower concentrations and inhibit them at higher concentrations, exhibiting a bidirectional modulation.[2] This effect is an important consideration when interpreting experimental results, especially in studies focused on glutamatergic systems.
Q3: What is the binding affinity of SKF-81297 for dopamine receptors?
A3: SKF-81297 displays high affinity for the human dopamine D1 receptor. The reported Ki value, a measure of binding affinity, is approximately 1.9 nM.[1]
Q4: How should I prepare a stock solution of SKF-81297?
A4: SKF-81297 hydrobromide is soluble in both DMSO (up to 100 mM) and water (up to 10 mM with gentle warming). For in vivo experiments, a common vehicle is saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Q5: What are typical in vivo dosages for SKF-81297?
A5: Effective in vivo doses of SKF-81297 can vary depending on the animal model and the intended biological effect. For instance, in studies with MPTP-lesioned rhesus monkeys, intramuscular injections of 0.05-0.3 mg/kg have been shown to stimulate motor behavior.[3] In rodent studies, doses have ranged from 0.03 mg/kg to higher concentrations depending on the specific behavioral paradigm. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | 1. Inconsistent drug preparation. 2. Off-target effects at the concentration used. 3. Degradation of the compound. | 1. Prepare fresh stock solutions for each experiment and ensure complete solubilization. 2. Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. Consider using a more selective D1 agonist if NMDA receptor modulation is a concern. 3. Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Unexpected or contradictory findings related to glutamatergic signaling | The observed effects may be due to the D1-receptor-independent modulation of NMDA receptors by SKF-81297.[2] | 1. Use a lower concentration of SKF-81297 to favor potentiation over inhibition of NMDA currents. 2. Include control experiments with an NMDA receptor antagonist to isolate the D1 receptor-mediated effects. 3. Consider using a different D1 agonist, such as SKF-38393, which has been shown to have different effects on NMDA receptor currents.[2] |
| Low efficacy in stimulating motor behavior in vivo | 1. Insufficient dosage. 2. Synergistic effects with D2 receptor activation may be required for a robust response. | 1. Increase the dose of SKF-81297 in a stepwise manner. 2. Consider co-administration with a D2 receptor agonist, as studies have shown that combined D1 and D2 receptor stimulation can produce a synergistic effect on motor activity. |
Data Presentation
Table 1: Binding Affinity of SKF-81297 at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 1.9[1] |
Note: This table will be expanded as more comprehensive binding profile data becomes available.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of SKF-81297 for the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell membrane preparation from the above cells.
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[3H]-SCH23390 (radioligand).
-
SKF-81297.
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Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
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Scintillation fluid.
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Glass fiber filters.
-
Multi-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of SKF-81297 in the binding buffer.
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of [3H]-SCH23390, and the different concentrations of SKF-81297 or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 receptor antagonist (e.g., unlabeled SCH23390).
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Specific binding is calculated by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the SKF-81297 concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of SKF-81297 that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Canonical D1 receptor signaling pathway activated by SKF-81297.
Caption: Recommended experimental workflow for using SKF-81297.
Caption: A logical approach to troubleshooting unexpected results with SKF-81297.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of SKF-81297 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SKF-81297 to prevent its degradation in solution. The following information is based on the chemical properties of SKF-81297 and general best practices for handling sensitive phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of SKF-81297 degradation in solution?
A1: The primary degradation pathway for SKF-81297 in solution is the oxidation of its catechol moiety. Catechols are known to be susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of oxygen. This oxidation can lead to the formation of colored degradation products and a loss of the compound's biological activity.
Q2: What are the visible signs of SKF-81297 degradation?
A2: A common sign of SKF-81297 degradation is a change in the color of the solution. Freshly prepared solutions are typically colorless. The appearance of a pink, red, or brown hue can indicate oxidative degradation. However, the absence of a color change does not guarantee stability, and analytical methods are recommended for confirmation.
Q3: What is the recommended solvent for dissolving SKF-81297?
A3: SKF-81297 hydrobromide is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For long-term storage, DMSO is often preferred as it can be stored at lower temperatures. When preparing aqueous solutions, it is crucial to use deoxygenated buffers and consider the pH of the solution.
Q4: How should I store my SKF-81297 solutions?
A4: Stock solutions of SKF-81297 in DMSO should be stored at -20°C or -80°C for long-term stability.[3][4] Aqueous solutions should be freshly prepared for each experiment whenever possible. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and used within 24 hours. To minimize freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q5: Can I do anything to improve the stability of my SKF-81297 solutions?
A5: Yes. To enhance stability, especially for aqueous solutions, consider the following:
-
Use deoxygenated solvents/buffers: Purging your solvent or buffer with an inert gas like nitrogen or argon can remove dissolved oxygen, a key contributor to oxidation.
-
Control the pH: Maintain a slightly acidic pH (around 6-7) for your aqueous solutions, as alkaline conditions can significantly accelerate the oxidation of the catechol group.
-
Add antioxidants: The inclusion of a small amount of an antioxidant, such as ascorbic acid or EDTA, can help to prevent oxidative degradation.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns pink/brown shortly after preparation. | Oxidation of the catechol moiety. | Prepare fresh solution using deoxygenated buffer. Consider adding an antioxidant like ascorbic acid (e.g., 0.1 mM). Ensure the pH of the buffer is not alkaline. |
| Loss of biological activity in my experiment. | Degradation of SKF-81297. | Prepare a fresh stock solution from solid material. Verify the storage conditions of your current stock. Perform a concentration verification using a validated analytical method (e.g., HPLC-UV). |
| Precipitate forms in my solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. Ensure the vial is properly sealed to prevent solvent evaporation. If the precipitate persists, prepare a fresh solution. |
| Inconsistent experimental results. | Inconsistent concentration of active SKF-81297 due to degradation. | Strictly adhere to the handling and storage recommendations. Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of SKF-81297
This protocol provides a method for preparing an aqueous solution of SKF-81297 with enhanced stability for in vitro experiments.
Materials:
-
SKF-81297 hydrobromide powder
-
High-purity water (e.g., Milli-Q) or appropriate buffer (e.g., PBS, HEPES)
-
Nitrogen or Argon gas
-
Ascorbic acid (optional)
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Deoxygenate the Solvent: Sparge the high-purity water or buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Stock (Optional): If using an antioxidant, prepare a concentrated stock solution of ascorbic acid (e.g., 10 mM) in the deoxygenated solvent.
-
Weigh SKF-81297: Accurately weigh the required amount of SKF-81297 hydrobromide powder in a sterile microcentrifuge tube.
-
Dissolve the Compound:
-
Add the deoxygenated solvent to the SKF-81297 powder to achieve the desired final concentration.
-
If using an antioxidant, add the appropriate volume of the ascorbic acid stock solution to the final solution (e.g., to a final concentration of 0.1 mM).
-
-
Vortex and Visually Inspect: Gently vortex the solution until the compound is fully dissolved. The solution should be clear and colorless.
-
Store Properly: If not for immediate use, store the solution in a tightly sealed amber vial at 2-8°C and use within 24 hours. For longer-term storage, preparing a stock in deoxygenated DMSO and storing at -80°C is recommended.
Protocol for Assessing SKF-81297 Stability by HPLC-UV
This protocol outlines a general method to monitor the stability of an SKF-81297 solution over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
SKF-81297 reference standard
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
-
SKF-81297 solution to be tested
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase components and degas them before use.
-
Set Up HPLC System:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Set the UV detector to a wavelength where SKF-81297 has maximum absorbance (this may need to be determined empirically, but a starting point could be around 280 nm).
-
-
Prepare Standard Curve: Prepare a series of dilutions of the SKF-81297 reference standard of known concentrations to generate a standard curve.
-
Inject Samples:
-
Inject the freshly prepared SKF-81297 solution (time = 0) to get an initial peak area.
-
Store the test solution under the desired conditions (e.g., room temperature, 4°C, exposed to light, etc.).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the test solution.
-
-
Data Analysis:
-
Integrate the peak area of the SKF-81297 peak in each chromatogram.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Quantify the concentration of SKF-81297 at each time point using the standard curve.
-
Calculate the percentage of SKF-81297 remaining at each time point to determine the degradation rate.
-
Visualizations
Caption: Proposed oxidative degradation pathway of SKF-81297.
Caption: Workflow for assessing the stability of SKF-81297 solutions.
References
Technical Support Center: Addressing Variability in Behavioral Responses to SKF-81297
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral responses to the D1-like dopamine receptor agonist, SKF-81297.
Frequently Asked Questions (FAQs)
Q1: What is SKF-81297 and what is its primary mechanism of action?
A1: SKF-81297 is a potent and selective dopamine D1-like receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate D1 and D5 dopamine receptors, which are coupled to Gs/olf proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade modulates neuronal excitability and gene expression.
Q2: What are the expected behavioral effects of SKF-81297 in rodents?
A2: Systemic administration of SKF-81297 in rodents typically stimulates locomotor activity in a dose-dependent manner.[3] It can also induce stereotypic behaviors at higher doses, such as rearing and climbing. However, the specific behavioral outcomes can be influenced by a variety of factors, leading to significant variability.
Q3: How should I prepare and store SKF-81297 for in vivo experiments?
A3: SKF-81297 hydrobromide is soluble in DMSO and water, with gentle warming aiding dissolution in water.[2][4] For in vivo use, it is crucial to follow a consistent preparation protocol. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1][5] On the day of the experiment, the stock solution should be diluted to the final concentration with saline.
Troubleshooting Guide: Inconsistent Behavioral Responses
Q4: My locomotor activity data with SKF-81297 is highly variable between animals. What are the potential causes and how can I troubleshoot this?
A4: Variability in locomotor responses to SKF-81297 is a common issue. Several factors can contribute to this. Below is a step-by-step guide to help you identify and address the source of variability.
Experimental Workflow for Troubleshooting Variability
Troubleshooting workflow for addressing variability.
Q5: Could the sex of my animals be a source of variability?
A5: Yes, the sex of the animals can significantly influence the behavioral response to SKF-81297. Studies have shown that female rodents may exhibit different locomotor activity patterns compared to males. For example, female rats have been observed to show a more rapid onset of locomotor activity following SKF-81297 administration. The phase of the estrous cycle in females can also be a contributing factor to variability, as hormonal fluctuations can modulate the sensitivity of the dopamine system. It is recommended to either use animals of a single sex or to balance the number of males and females in your experimental groups and analyze the data accordingly.
Q6: How does the animal's motivational state affect the response to SKF-81297?
A6: The motivational context of the behavioral task is a critical determinant of SKF-81297's effects. For instance, the drug's impact on learning and memory can differ in appetitive (reward-based) versus aversive (punishment-based) paradigms.[6][7][8] This is because dopamine is heavily involved in reinforcement processes, and the nature of the unconditioned stimulus (e.g., food reward vs. foot shock) can alter the drug's influence on behavior.[6][7][8] Therefore, it is essential to consider the motivational state of the animal when designing experiments and interpreting results.
Data Presentation
Table 1: Dose-Dependent Effects of SKF-81297 on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Key Behavioral Finding |
| Swiss-Webster Mice | 1-10 | Intraperitoneal (IP) | Dose-related decrease in cocaine-induced locomotor activity.[9][10] |
| C57BL/6 Mice | 0.5-2.5 | Not Specified | Significant induction of non-locomotor and locomotor movements in paraplegic mice.[11] |
| Rats | 0.4 | Intraperitoneal (IP) | No significant effect on locomotor activity.[6][7][8] |
| Rats | 0.8 | Intraperitoneal (IP) | Significantly enhanced locomotor activity.[6][7][8] |
| Rhesus Monkeys | 0.05-0.3 | Intramuscular (IM) | Stimulation of motor behavior in MPTP-lesioned monkeys.[1] |
Table 2: Influence of Sex on Behavioral Responses in Rodents (General Findings)
| Behavioral Test | Animal Model | Sex-Specific Observation |
| Locomotor Activity | Rats | Females show higher locomotion than males.[12] |
| Elevated Gradient of Aversion | Wistar Rats | Females are more explorative and less anxious/fearful than males.[12] |
Experimental Protocols
Detailed Methodology for Open Field Locomotor Activity Assay
This protocol provides a standardized method for assessing spontaneous locomotor activity in mice following SKF-81297 administration.
-
Apparatus: A square open-field arena (e.g., 100 cm x 100 cm for rats, smaller for mice) with the floor divided into equal squares.[13] The arena should be enclosed by high walls to prevent escape. An overhead camera connected to a video-tracking software (e.g., AnyMaze, EthoVision) is used for automated recording and analysis.[14]
-
Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to acclimate to the ambient conditions (e.g., lighting, temperature). Handle the animals for several days prior to the experiment to reduce stress.
-
Habituation: On the day of the experiment, place each mouse individually into the center of the open field arena and allow it to explore freely for a set period (e.g., 15-60 minutes) to establish a baseline activity level.[15]
-
Drug Administration: Following the habituation period, remove the mouse from the arena and administer SKF-81297 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the mouse back into the center of the open field arena and record its activity for a predetermined duration (e.g., 60-90 minutes).
-
Data Analysis: The video-tracking software will automatically quantify various parameters, including:
-
Total distance traveled
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Time spent in the center versus peripheral zones
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Number of line crossings
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.[13]
Signaling Pathways
Primary Signaling Pathway of SKF-81297
SKF-81297, as a D1 receptor agonist, primarily activates the Gs-alpha subunit of the G-protein complex. This initiates a signaling cascade that is crucial for many of its behavioral effects.
SKF-81297 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF 81297 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF 81297 hydrobromide (1447) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Open Field Behavior in Mice [slack.protocols.io:8443]
Common pitfalls in experiments using SKF-81297.
Welcome to the technical support center for SKF-81297. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experiments with this potent and selective D1-like dopamine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is SKF-81297 and what is its primary mechanism of action?
SKF-81297 is a high-efficacy agonist for the D1-like dopamine receptors (D1 and D5). Its primary mechanism of action is to bind to and activate these receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade modulates neuronal excitability, gene expression, and synaptic plasticity.[1]
Q2: What are the binding affinities and functional potencies of SKF-81297?
The binding affinity and functional potency of SKF-81297 can vary depending on the experimental system. Below is a summary of reported values.
Table 1: SKF-81297 Binding Affinity
| Receptor | Species | Assay Type | Value (pKi) | Value (Ki in nM) |
| D1 | Human | Radioligand Binding | 7.82 | 15 |
| D1 | Rat | Radioligand Binding | 8.7 | 1.99 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[2]
Table 2: SKF-81297 Functional Potency
| Receptor | Species | Assay Type | Value (pEC50) | Value (EC50 in nM) |
| D1 | Human | cAMP Accumulation | 8.33 | 4.7 |
| D1 | Human | β-arrestin Recruitment | 6.44 | 360 |
| D5 | Human | cAMP Accumulation | - | 1.4 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and other publicly available data.[2][3]
Q3: How should I prepare and store SKF-81297 solutions?
SKF-81297 is soluble in DMSO, DMF, and ethanol. For in vivo experiments, it is often dissolved in a vehicle containing a small amount of DMSO, with the final solution being saline. It is recommended to prepare fresh solutions for in vivo use on the day of the experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[2][4] Always protect solutions from light.
Troubleshooting Guide
Problem 1: I am observing unexpected or paradoxical effects that don't seem to be mediated by the D1 receptor.
Possible Cause: Off-target effects are a significant pitfall with SKF-81297. It has been shown to modulate NMDA receptor currents independently of D1 receptor activation. Specifically, it can potentiate currents through GluN2A and GluN2B subunits at lower concentrations and inhibit them at higher concentrations.
Solution:
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Control Experiments: To confirm D1 receptor mediation, run parallel experiments with a selective D1 receptor antagonist, such as SCH-23390. The effects of SKF-81297 should be blocked by the antagonist if they are D1 receptor-dependent.
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NMDA Receptor Antagonists: If off-target effects on NMDA receptors are suspected, co-application with a selective NMDA receptor antagonist can help to dissect the contribution of this pathway.
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Dose-Response Curve: Generate a full dose-response curve to identify if the observed effects are specific to a certain concentration range.
Problem 2: I am seeing a biphasic or "inverted-U" shaped dose-response curve.
Possible Cause: This is a known characteristic of many dopaminergic compounds, including SKF-81297. Low doses can produce a desired effect (e.g., improved cognitive performance), while higher doses can be ineffective or even have the opposite effect.[5]
Solution:
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Comprehensive Dose-Response: It is crucial to test a wide range of doses to fully characterize the pharmacological effects of SKF-81297 in your specific experimental model. Do not assume a linear dose-effect relationship.
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Literature Review: Consult the literature for dose ranges used in similar models and species to guide your dose selection. However, empirical determination in your own lab is always recommended.
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Consider Receptor Desensitization: At higher concentrations, receptor desensitization or downstream signaling saturation could contribute to the inverted-U shaped curve.
Problem 3: My in vivo experiment is showing high variability or lack of a clear effect.
Possible Cause: Several factors could contribute to this, including issues with the vehicle, administration route, or species differences.
Solution:
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Vehicle Controls: Always include a vehicle-only control group. If using DMSO, be aware that it can have its own biological effects. Keep the final concentration of DMSO as low as possible (typically <1-2% for in vivo studies).
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Fresh Preparations: As mentioned, prepare SKF-81297 solutions fresh on the day of the experiment to avoid degradation.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will affect the pharmacokinetics of the compound. Ensure the chosen route is appropriate for the experimental question and is performed consistently.
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Species and Strain Differences: The effective dose and behavioral effects of SKF-81297 can vary between species (e.g., rats, mice, non-human primates) and even between different strains of the same species. A pilot study to determine the optimal dose in your specific animal model is highly recommended.
Experimental Protocols
Protocol 1: In Vivo Administration in Rodents (Example)
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Preparation of SKF-81297 Solution:
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For a target dose of 1 mg/kg in a 25g mouse with an injection volume of 10 ml/kg, you will need a 0.1 mg/ml solution.
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Weigh out the required amount of SKF-81297 hydrobromide.
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Dissolve in a minimal volume of DMSO (e.g., 10% of the final volume).
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Bring to the final volume with sterile saline (0.9% NaCl). Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Administration:
-
Administer the solution via the desired route (e.g., intraperitoneal injection).
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Administer an equivalent volume of the vehicle solution to the control group.
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-
Behavioral Testing:
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The timing of behavioral testing post-injection is critical and should be determined based on the known pharmacokinetics of SKF-81297 and pilot studies. A common time point for behavioral assessment is 15-30 minutes post-injection.
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Protocol 2: Preparation of Acute Brain Slices for In Vitro Electrophysiology (Example)
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Preparation of Artificial Cerebrospinal Fluid (aCSF):
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Prepare a cutting solution (ice-cold and bubbled with 95% O2 / 5% CO2) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, and 10 glucose.
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Prepare a recording aCSF with a physiological concentration of MgSO4 (e.g., 1 mM) and CaCl2 (e.g., 2 mM).
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-
Brain Extraction and Slicing:
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Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
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Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
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Use a vibratome to cut slices of the desired thickness (e.g., 300-400 µm).
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-
Incubation and Recovery:
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Transfer the slices to a holding chamber with oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes.
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Allow the slices to recover at room temperature for at least 1 hour before recording.
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-
Application of SKF-81297:
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During electrophysiological recording, perfuse the slice with recording aCSF containing the desired concentration of SKF-81297.
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Ensure a stable baseline recording before drug application.
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Signaling Pathways
Activation of D1-like receptors by SKF-81297 initiates a canonical signaling cascade that plays a crucial role in modulating neuronal function.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in interpreting data from SKF-81297 studies.
Welcome to the technical support center for researchers utilizing SKF-81297, a potent and selective D1-like dopamine receptor agonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and data interpretation. By understanding the complexities of SKF-81297's mechanism of action, researchers can enhance the accuracy and reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with SKF-81297 are inconsistent. What are the potential causes?
Inconsistent results with SKF-81297 can arise from several factors. A primary consideration is the potential for non-canonical signaling pathways. While SKF-81297 is known to activate the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA pathway, it can also engage in G protein-independent signaling, particularly through the formation of D1-D3 receptor heteromers. This can lead to unexpected downstream effects, such as the activation of the MAPK/ERK pathway independent of PKA.
Another critical factor is the recently discovered off-target effect of SKF-81297 on NMDA receptors. Studies have shown that SKF-81297 can potentiate NMDA receptor currents in a dose-dependent manner, independent of D1 receptor activation. This direct modulation of glutamatergic signaling can significantly confound results, especially in studies focused on synaptic plasticity and neuronal excitability.
Finally, variability in experimental conditions, such as cell line passage number, primary cell preparation, and animal stress levels, can all contribute to inconsistent outcomes.
Q2: I am observing responses that are not consistent with Gs-coupling (e.g., changes in intracellular calcium). Why is this happening?
The observation of Gs-independent signaling, such as an increase in intracellular calcium, can be attributed to the formation of D1-D2 dopamine receptor heterooligomers. When co-expressed, these receptors can couple to Gq/11 proteins upon stimulation with SKF-81297, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[1] This phenomenon highlights a significant departure from the classical understanding of D1 receptor signaling and is a critical consideration when interpreting data from systems where both D1 and D2 receptors are present.
Q3: How does SKF-81297's selectivity for D1 versus D5 receptors impact my data?
SKF-81297 is a D1-like receptor agonist, meaning it does not possess substantial selectivity between the D1 and D5 receptor subtypes.[2] While both receptors couple to Gαs/olf, they can exhibit differences in their downstream signaling and regulation. For instance, the specific G protein subtype (Gαs or Gαolf) to which the D1 receptor couples can influence the agonist's functional activity, with some agonists showing different efficacies depending on the G protein present.[2] Therefore, the relative expression levels of D1 and D5 receptors in your experimental system, as well as the predominant Gα subtype, can influence the overall response to SKF-81297.
Q4: What is the evidence for SKF-81297-induced receptor desensitization and internalization?
While specific kinetic data for SKF-81297-induced desensitization and internalization is not extensively detailed in the public domain, D1 receptors, as G protein-coupled receptors (GPCRs), are known to undergo these regulatory processes upon prolonged or repeated agonist exposure. This process is typically mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[2] If your experimental design involves long-term exposure to SKF-81297, it is crucial to consider the potential for diminished receptor responsiveness over time.
Troubleshooting Guides
Issue 1: Unexpected Off-Target Effects on NMDA Receptors
Symptoms:
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Potentiation of NMDA receptor-mediated currents in electrophysiological recordings.
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Confounding results in studies of learning, memory, or synaptic plasticity that are difficult to attribute solely to D1 receptor activation.
Troubleshooting Steps:
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Control for D1 Receptor-Independent Effects: In experiments where both D1 and NMDA receptors are present, it is essential to include a D1 receptor antagonist (e.g., SCH23390) to isolate the D1-dependent effects. If the observed effect of SKF-81297 persists in the presence of the antagonist, it is likely due to its off-target action on NMDA receptors.
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Dose-Response Analysis: Characterize the dose-response relationship of SKF-81297 on NMDA receptor currents in your specific experimental system. This will help in selecting concentrations that minimize the off-target effect while still achieving D1 receptor activation.
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Consider Alternative D1 Agonists: If the NMDA receptor interaction is a significant confound, consider using alternative D1-like receptor agonists that have been shown to have less or no effect on NMDA receptors. However, it is always advisable to empirically validate the off-target profile of any agonist in your system.
Issue 2: Variable Behavioral Responses in In Vivo Studies
Symptoms:
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High variability in locomotor activity, reward-seeking behavior, or cognitive performance between subjects.
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Lack of a clear dose-response relationship.
Troubleshooting Steps:
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Habituation and Acclimatization: Ensure that animals are properly habituated to the experimental apparatus and handling procedures to minimize stress-induced variability.
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Route of Administration and Pharmacokinetics: The route of administration (e.g., intraperitoneal, subcutaneous) can influence the bioavailability and time course of SKF-81297's effects. Ensure consistent administration and consider the time to peak effect when designing your behavioral paradigm.
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Dose Selection: The dose of SKF-81297 can have differential effects on behavior. For example, lower doses may be sufficient to modulate cognitive tasks, while higher doses are often required to stimulate locomotor activity.[3] Conduct a thorough dose-response study to identify the optimal concentration for your desired behavioral output.
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Consider the Endogenous Dopamine Tone: The baseline level of dopamine in the brain region of interest can influence the response to an exogenous agonist. Factors such as the time of day and the animal's housing conditions can affect endogenous dopamine levels.
Data Presentation
Table 1: Summary of SKF-81297 Signaling Pathways and Potential Off-Target Effects
| Feature | Description | Key Considerations |
| Primary Signaling Pathway | Activation of D1-like receptors, leading to Gαs/olf stimulation, adenylyl cyclase activation, and increased cyclic AMP (cAMP) levels. | This is the canonical pathway, but not the only one. |
| Non-Canonical Signaling | In the presence of D2 or D3 receptors, SKF-81297 can induce Gq/11-mediated calcium release or G protein-independent MAPK/ERK activation. | The receptor composition of the experimental system is critical. |
| Off-Target Effect | Potentiation of NMDA receptor currents, independent of D1 receptor activation. | Can significantly confound studies on synaptic function. |
| Receptor Selectivity | Agonist for both D1 and D5 receptor subtypes with little to no selectivity. | The relative expression of D1 and D5 receptors can influence the outcome. |
| Receptor Regulation | Expected to induce D1 receptor desensitization and internalization with prolonged exposure, a common feature of GPCRs. | Important for the design of chronic treatment studies. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is adapted from a study investigating D1 receptor signaling.
Objective: To measure the ability of SKF-81297 to stimulate cAMP production in cells expressing D1 receptors.
Materials:
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HEK293T cells transiently transfected with a D1 receptor expression vector.
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SKF-81297.
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Phosphate-buffered saline (PBS).
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Cell lysis buffer.
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Commercially available cAMP assay kit (e.g., Parameter cAMP Assay Kit).
Methodology:
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Cell Culture and Transfection: Culture HEK293T cells and transfect them with the D1 receptor expression plasmid using a standard transfection reagent.
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Drug Treatment: 24-48 hours post-transfection, pre-treat the cells with the desired concentrations of SKF-81297 for 15 minutes.
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Cell Lysis: Wash the cells with cold PBS and then lyse them in cell lysis buffer at a concentration of 1 x 10^7 cells/ml.
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Assay: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.
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Data Analysis: Generate a dose-response curve to determine the EC50 of SKF-81297 for cAMP production.
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol is based on studies examining the behavioral effects of SKF-81297 in rodents.[3]
Objective: To assess the effect of SKF-81297 on spontaneous locomotor activity.
Materials:
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Rodents (e.g., rats or mice).
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SKF-81297 dissolved in saline.
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Open-field activity chambers equipped with infrared beams.
Methodology:
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Habituation: Habituate the animals to the activity chambers for at least 30 minutes on the day prior to testing.
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Drug Administration: On the test day, administer SKF-81297 (e.g., 0.4 or 0.8 mg/kg, s.c.) or vehicle (saline) to the animals.
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Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60 minutes).
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Data Analysis: Analyze the locomotor activity data in time bins to assess the time course of the drug's effect. Compare the total activity between the drug-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: Signaling pathways activated by SKF-81297.
Caption: Troubleshooting workflow for inconsistent SKF-81297 results.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of SKF-81297.
This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of SKF-81297, a potent and selective dopamine D1-like receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term and short-term storage of solid SKF-81297?
A: For long-term storage, solid SKF-81297 should be stored at -20°C, where it can remain stable for at least four years.[1] For short-term storage (days to weeks), it can be kept at 4°C.[2] It is crucial to store the compound in a sealed container, away from moisture and light, and under desiccated conditions.[3][4][5]
Q2: How should I prepare stock solutions of SKF-81297?
A: SKF-81297 is highly soluble in DMSO, making it the preferred solvent for initial stock solutions.[3][4][5] It is sparingly soluble in aqueous buffers directly.[1] For aqueous-based experiments, first dissolve the compound in a minimal amount of high-purity, anhydrous DMSO and then dilute with the aqueous buffer of choice.[1] Note that hygroscopic (water-absorbing) DMSO can significantly reduce solubility, so using a new, sealed bottle is recommended.[5]
Q3: What are the storage recommendations for SKF-81297 stock solutions?
A: Stock solutions in organic solvents like DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials, protected from light. For long-term storage, -80°C is recommended for up to 6 months.[5][6] For shorter periods, storage at -20°C for up to 1 month is acceptable.[5][6] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: My SKF-81297 is not dissolving properly in my aqueous buffer. What should I do?
A: This is a common issue as SKF-81297 has limited solubility in aqueous solutions.[1] The recommended procedure is to first create a concentrated stock solution in DMSO. You can then dilute this stock solution into your aqueous experimental buffer. For example, a 1:20 dilution of a DMSO stock into PBS (pH 7.2) has been shown to work, though solubility is limited.[1] Gentle warming can also aid dissolution in water.[3][4]
Q5: I observe precipitation in my final aqueous working solution after diluting the DMSO stock. How can I fix this?
A: Precipitation can occur if the final concentration in the aqueous buffer exceeds the compound's solubility limit. Try lowering the final concentration of SKF-81297. For in vivo preparations, using co-solvents like PEG300 and Tween-80 in the final saline solution can help maintain solubility.[6] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
Storage and Stability Data
| Parameter | Condition | Recommendation | Stability | Citations |
| Solid Compound (Long-term) | -20°C | Sealed, desiccated, protected from light | ≥ 4 years | [1] |
| Solid Compound (Short-term) | 4°C | Sealed, desiccated, protected from light | Days to weeks | [2][3][4] |
| Stock Solution in DMSO | -80°C | Aliquoted, sealed, protected from light | Up to 6 months | [5][6] |
| Stock Solution in DMSO | -20°C | Aliquoted, sealed, protected from light | Up to 1 month | [5][6] |
| Aqueous Working Solution | 4°C | Not recommended for more than one day | [1] |
Solubility Data
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 100 mM to 120 mg/mL (323.74 mM) | Use of new, anhydrous DMSO and sonication may be required for highest concentrations. | [3][4][5] |
| Water | 10 mM (3.71 mg/mL) | Gentle warming can aid dissolution. | [3][4] |
| Ethanol | ~2 mg/mL (5.40 mM) | [1][5] | |
| Dimethylformamide (DMF) | ~20 mg/mL (53.96 mM) | [1][5] | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | Prepared by diluting a DMSO stock solution. | [1] |
Experimental Protocols
Protocol: Preparation of SKF-81297 for In Vitro Cell Culture Experiments
This protocol outlines the steps for preparing a working solution of SKF-81297 for application to cultured cells.
-
Reconstitute Solid Compound:
-
Allow the vial of solid SKF-81297 to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) by dissolving the solid in high-purity, anhydrous DMSO.[3][5]
-
Ensure complete dissolution by vortexing. If needed, brief sonication can be used.
-
-
Prepare Intermediate Dilutions (If Necessary):
-
Depending on the final desired concentration, you may need to perform a serial dilution from your primary stock solution using DMSO.
-
-
Prepare Final Working Solution:
-
On the day of the experiment, dilute the DMSO stock solution directly into your pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as your experimental samples. This is essential to distinguish the effects of SKF-81297 from any effects of the solvent.
-
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway for the D1 receptor agonist SKF-81297.
Experimental Workflow
Caption: Workflow for preparing and storing SKF-81297 stock solutions.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common SKF-81297 handling issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. SKF 81297 hydrobromide | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. SKF 81297 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative In Vivo Analysis of SKF-81297 and 6-Br-APB
This guide provides a detailed comparison of the in vivo effects of SKF-81297 and 6-Br-APB, two synthetic compounds utilized in neuroscience research. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to deliniate their respective pharmacological profiles.
Introduction and Chemical Profiles
SKF-81297 is a classic and selective dopamine D₁-like receptor full agonist. Chemically, it is (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine. It is widely used as a tool compound to investigate the role of D₁ receptor activation in various physiological and behavioral processes. It is centrally active following systemic administration.
6-Br-APB (6-bromo-APB) is also a synthetic compound that acts as a selective D₁ receptor agonist.[1] A key feature of 6-Br-APB is its stereoselectivity; the (R)-enantiomer is a potent full agonist, while the (S)-enantiomer is a weak partial agonist at the D₁ receptor.[1][2] It belongs to the benzofuran class of compounds, which are known to interact with multiple monoamine systems.[3][4]
Mechanism of Action and Receptor Binding
The primary mechanism for both compounds involves the activation of the dopamine D₁ receptor. However, their broader pharmacological profiles show notable differences.
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SKF-81297: Is highly selective for the D₁/D₅-like family of dopamine receptors.[5] Its effects are predominantly attributed to the stimulation of these receptors. Interestingly, some research suggests that SKF-81297 can also modulate NMDA receptor currents independently of D₁ receptor activation, which may contribute to its overall in vivo effects.[6] Furthermore, in cells co-expressing D₁ and D₂ receptors, SKF-81297 can act as a ligand for the D₂ receptor within a D₁-D₂ heteromer, leading to Gq/11 activation, a pathway not typically associated with D₁ agonism alone.[7]
-
6-Br-APB: While a potent D₁ agonist, 6-Br-APB is also characterized as a monoamine transporter substrate, acting as a releaser of dopamine, norepinephrine, and serotonin.[4][8] This broader mechanism, similar to compounds like MDA (3,4-methylenedioxyamphetamine), means its in vivo effects are a composite of direct D₁ receptor agonism and indirect monoaminergic stimulation via transporter interaction.[3][4] Studies show it has a high potency for inhibiting the dopamine transporter (DAT).[8] It also functions as an agonist at certain serotonin receptors, such as 5-HT₂ₐ and 5-HT₂₋.[9][10]
Quantitative Data Comparison
The following table summarizes quantitative data from in vivo and in vitro studies to facilitate a direct comparison of the two compounds.
| Parameter | SKF-81297 | 6-Br-APB | Species / Model | Citation |
| Primary Target | Dopamine D₁ Receptor Full Agonist | Dopamine D₁ Receptor Full Agonist | N/A | [1] |
| Secondary Targets | NMDA Receptor Modulator, D₁-D₂ Heteromer Ligand | Monoamine Transporters (DAT, NET, SERT), 5-HT₂ Receptors | N/A | [4][6][7][9] |
| Behavioral Effect | Stimulation of motor behavior | Stereotyped behavior, anorectic effects | Monkeys, Animals | [1][11] |
| Effective Dose (Motor) | 0.03 - 0.3 mg/kg | ED₅₀ = 1.96 mg/kg (Locomotor Activity) | Rhesus Monkeys, Rats | [8][11][12] |
| Drug Discrimination | Full substitution for itself | Full substitution for SKF-81297 (R-enantiomer) | Squirrel Monkeys | [2] |
| Neurochemical Effect | Increases GAD65/67 mRNA in striatum | Increases extracellular dopamine and serotonin | Rats | [3][4][5] |
| Potency (vs. MDA) | N/A | >3-fold more potent at evoking monoamine release | Rat brain synaptosomes | [3][4] |
In Vivo Effects: A Comparative Overview
Behavioral Effects
Both SKF-81297 and 6-Br-APB induce significant behavioral changes, consistent with their dopaminergic activity.
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Locomotor and Motor Activity: SKF-81297 produces dose-related increases in locomotor activity.[13][14] In parkinsonian monkey models, it stimulates motor behavior.[11] Similarly, 6-Br-APB induces profound behavioral activation characterized by forward locomotion that can last for at least two hours.[3][8] It also produces stereotyped behaviors, which are characteristic of potent dopaminergic stimulants.[1]
-
Drug Discrimination: In studies where animals are trained to recognize the subjective effects of a drug, the (R)-enantiomer of 6-Br-APB fully substitutes for SKF-81297.[2] This indicates that the D₁ agonist properties of 6-Br-APB produce discriminative stimulus effects that are highly similar to those of SKF-81297.[2] This shared effect underscores the prominent role of D₁ receptor activation in their subjective in vivo profiles.
-
Other Behavioral Effects: (R)-6-Br-APB is known to produce anorectic (appetite-suppressing) effects and is self-administered in animal models, suggesting abuse liability similar to other dopaminergic stimulants.[1]
Neurochemical and Physiological Effects
The differing mechanisms of action lead to distinct neurochemical signatures.
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SKF-81297: Its administration leads to specific changes in gene expression within the basal ganglia. For instance, it increases the mRNA levels of GAD65 and GAD67 in striatonigral neurons, which are involved in GABA synthesis.[5] This reflects a downstream consequence of targeted D₁ receptor stimulation on specific neural circuits.
-
6-Br-APB: As a monoamine releaser, 6-Br-APB causes a broad and potent increase in the extracellular concentrations of both dopamine and serotonin in brain regions like the nucleus accumbens.[3][4] This effect is more potent and sustained compared to a classic psychostimulant like MDA.[3][4] This widespread monoamine release contributes significantly to its stimulant-like behavioral profile.[8]
Experimental Protocols
The characterization of these compounds relies on established in vivo methodologies.
Locomotor Activity Assessment
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Objective: To quantify the stimulant effects of the compounds on spontaneous movement.
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Animal Model: Typically mice (e.g., CD1, C57BL/6) or rats.[8][13]
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Methodology: Animals are habituated to an open-field arena equipped with infrared beams to automatically track movement. After a baseline activity reading, animals receive a systemic injection (e.g., intraperitoneal or intravenous) of the test compound (SKF-81297, 6-Br-APB) or vehicle. Locomotor activity (e.g., distance traveled, rearing frequency, stereotyped movements) is then recorded for a set duration (e.g., 60-120 minutes).[8] Data is analyzed to compare dose-dependent effects of the drug against the control group.
Drug Discrimination Studies
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Objective: To assess the subjective in vivo effects of a drug by training animals to recognize its internal state.
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Animal Model: Squirrel monkeys or rats are commonly used.[2]
-
Methodology: Animals are trained in an operant chamber with two levers. Responding on one lever is reinforced (e.g., with food) after administration of a specific training drug (e.g., SKF-81297), while responding on the other lever is reinforced after vehicle (saline) administration. Once the animals reliably discriminate between the drug and vehicle, substitution tests are performed. In these tests, novel compounds like 6-Br-APB are administered, and the percentage of responding on the drug-appropriate lever is measured. Full substitution suggests a similar subjective effect to the training drug.[2]
In Vivo Microdialysis
-
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Methodology: A microdialysis probe is surgically implanted into a target brain area, such as the nucleus accumbens. After recovery, artificial cerebrospinal fluid is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate, which is collected in timed fractions. After establishing a stable baseline, the animal receives an intravenous injection of the test compound (e.g., 6-Br-APB). The collected dialysate samples are then analyzed using techniques like HPLC to quantify the levels of dopamine, serotonin, and their metabolites.[3][4]
Visualized Pathways and Workflows
Caption: Canonical D₁ receptor signaling pathway activated by agonists.
References
- 1. 6-Br-APB - Wikipedia [en.wikipedia.org]
- 2. Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
SKF-81297 versus SKF-82958: a comparative analysis of D1 agonists.
A Detailed Examination of Two Prominent Dopamine D1 Receptor Agonists for Researchers and Drug Development Professionals
In the landscape of neuroscience research and drug development, the selective activation of dopamine D1 receptors holds significant therapeutic promise for a range of neurological and psychiatric disorders. Among the plethora of available tools, the benzazepine derivatives SKF-81297 and SKF-82958 have emerged as cornerstone D1 receptor agonists. While both compounds are widely utilized to probe the functional roles of the D1 receptor, they exhibit distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of SKF-81297 and SKF-82958, presenting key experimental data, detailed methodologies, and an exploration of their signaling pathways to aid researchers in the judicious selection and application of these critical research compounds.
Pharmacological Profile: A Head-to-Head Comparison
SKF-81297 and SKF-82958 are both classified as D1-like receptor agonists, yet they differ in their specific binding affinities, potencies, and efficacies. SKF-82958 is consistently characterized as a full agonist at the D1 receptor, while the profile of SKF-81297 can vary depending on the specific functional assay.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for SKF-81297 and SKF-82958, providing a direct comparison of their in vitro pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | K0.5 (nM) | Notes |
| SKF-81297 | Human D1 | 1.9 - 15[1] | - | Range reflects values from different studies. |
| SKF-82958 | Dopamine D1 | - | 4 | K0.5 is an estimate of binding affinity. |
Table 2: Functional Potency and Efficacy
| Compound | Assay | EC50 (nM) | Emax | Notes |
| SKF-81297 | Adenylyl Cyclase Activation (cAMP) | 4.7[1] | Not Reported | Demonstrates high potency in stimulating cAMP production. |
| β-Arrestin Recruitment | 360 - 9500[1] | Not Reported | Potency varies significantly depending on the β-arrestin assay format. | |
| SKF-82958 | Adenylyl Cyclase Activation (cAMP) | 491 | Not Reported | Characterized as a full agonist. |
Note: Emax (maximum efficacy) values are often presented relative to a standard agonist like dopamine. The absence of directly comparable Emax values in the literature makes a definitive statement on their relative maximal effects challenging.
Signaling Pathways and Functional Outcomes
Activation of the D1 receptor by agonists such as SKF-81297 and SKF-82958 initiates a cascade of intracellular signaling events, primarily through the Gαs/olfactory (Gs/olf) pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This canonical pathway is central to many of the physiological and behavioral effects of D1 receptor activation.
However, evidence also suggests the involvement of non-canonical signaling pathways, including the activation of extracellular signal-regulated kinase (ERK). The differential ability of SKF-81297 and SKF-82958 to engage these various signaling arms may underlie their distinct in vivo profiles.
In Vivo Effects: Locomotor Activity
A common behavioral assay to assess the in vivo effects of D1 receptor agonists is the measurement of locomotor activity in rodents. Both SKF-81297 and SKF-82958 have been shown to modulate locomotor activity, although their effects can differ, potentially reflecting their distinct pharmacological profiles. For instance, some studies have shown that both agonists can produce a dose-related decrease in cocaine-induced locomotor activity.[2]
Experimental Protocols
To ensure reproducibility and accuracy in research, adherence to detailed experimental protocols is paramount. Below are representative methodologies for key assays used to characterize D1 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D1 receptor.
Objective: To measure the displacement of a radiolabeled D1 antagonist (e.g., [3H]-SCH23390) from the receptor by the test compound (SKF-81297 or SKF-82958).
Materials:
-
Cell membranes prepared from cells expressing the human D1 receptor.
-
Radioligand: [3H]-SCH23390.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Test compounds: SKF-81297 and SKF-82958 at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH23390).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of tubes is prepared containing the membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a D1 agonist to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Objective: To quantify the amount of cAMP produced in cells expressing the D1 receptor in response to stimulation by SKF-81297 or SKF-82958.
Materials:
-
Cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: SKF-81297 and SKF-82958 at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
Procedure:
-
Plate the D1 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of the test compounds (SKF-81297 or SKF-82958) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
Both SKF-81297 and SKF-82958 are invaluable tools for dissecting the complexities of the dopamine D1 receptor system. While SKF-82958 is generally considered a full agonist with a clear pharmacological profile, SKF-81297 exhibits more nuanced properties, with its potency being highly dependent on the functional context. The choice between these two agonists should be guided by the specific research question and the experimental system being employed. A thorough understanding of their distinct pharmacological characteristics, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of results in the pursuit of novel therapeutics targeting the D1 receptor.
References
A Comparative Guide to the Reinforcing Effects of SKF-81297 in Rhesus Monkeys
This guide provides a comprehensive comparison of the reinforcing effects of the dopamine D1 receptor agonist SKF-81297 with other alternative D1 receptor agonists in rhesus monkeys. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Summary of Reinforcing Effects of Dopamine D1 Receptor Agonists
The reinforcing efficacy of SKF-81297 and other D1 receptor agonists has been evaluated in rhesus monkeys using intravenous self-administration paradigms. The following table summarizes the quantitative data from a key study that compared the reinforcing effects of several D1 agonists under a fixed-ratio (FR) 10 schedule of reinforcement. In this paradigm, the number of drug infusions serves as a direct measure of the compound's reinforcing strength.
| Compound | Class | Efficacy | Dose (mg/kg/infusion) | Maximum Injections/hour (Range) | Reinforcing Effect |
| SKF-81297 | Benzazepine | High-efficacy Agonist | 0.01 | 55-172 | Yes[1] |
| SKF-82958 | Benzazepine | High-efficacy Agonist | 0.01 | 110-149 | Yes[1] |
| R(+)-6-Br-APB | Benzazepine | High-efficacy Agonist | 0.001 | 103-165 | Yes[1] |
| SKF-38393 | Benzazepine | Low-efficacy Agonist | Up to 0.3 | Not Self-Administered | No[1][2] |
| SKF-77434 | Benzazepine | Low-efficacy Agonist | Not specified | Not Self-Administered | No[1] |
| S(-)-6-Br-APB | Benzazepine | Low-efficacy Agonist | Not specified | Not Self-Administered | No[1] |
Experimental Protocols
The data presented above was generated using established intravenous drug self-administration procedures in rhesus monkeys. A detailed description of the typical methodology is provided below.
Intravenous Self-Administration in Rhesus Monkeys
Subjects: Adult male or female rhesus monkeys (Macaca mulatta) are individually housed with free access to food and water. Prior to the study, they are surgically implanted with a chronic indwelling intravenous catheter into a major vein, such as the jugular or femoral vein.
Apparatus: The monkeys are placed in experimental chambers equipped with a response lever and a stimulus light. The intravenous catheter is connected to a drug delivery system, which is controlled by the experimental programming.
Procedure:
-
Training: Monkeys are first trained to press a lever for food reinforcement. Once this behavior is established, the reinforcer is switched to intravenous infusions of a known reinforcing drug, typically cocaine, to establish stable self-administration behavior.
-
Substitution: After a stable baseline of cocaine self-administration is achieved, saline is substituted for cocaine to ensure that the lever pressing is maintained by the drug and not by other factors. Once responding extinguishes with saline, the test compound (e.g., SKF-81297 or other D1 agonists) is substituted at various doses.
-
Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is commonly used, where the monkey must press the lever a fixed number of times (e.g., 10 times for an FR10 schedule) to receive a single infusion of the drug.[1] Each infusion is typically followed by a timeout period (e.g., 60 seconds) during which lever presses have no consequence.
-
Dose-Response Determination: A range of doses for each test compound is evaluated to determine the dose that maintains the highest rate of self-administration.
-
Data Analysis: The primary dependent measure is the number of infusions self-administered per session (e.g., per hour). A compound is considered to have reinforcing effects if it maintains a significantly higher rate of responding than saline.
References
A Comparative Analysis of the Locomotor Effects of SKF-81297 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the locomotor effects of the dopamine D1 receptor agonist SKF-81297 and the psychostimulant cocaine. The information presented is based on experimental data from preclinical studies, primarily in rodent models.
Introduction
SKF-81297 is a potent and selective agonist for the D1-like dopamine receptor family.[1] In contrast, cocaine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, thereby increasing the synaptic concentrations of these monoamines.[2][3] Both compounds are known to stimulate locomotor activity, a key behavioral measure in preclinical neuroscience research. Understanding the similarities and differences in their locomotor profiles is crucial for elucidating the role of the dopamine system in motor control and for the development of novel therapeutics targeting this system.
Data Presentation: Locomotor Activity
The following tables summarize the dose-dependent effects of SKF-81297 and cocaine on locomotor activity, as well as the effects of their co-administration. The data are representative of findings from open field tests in mice.
Table 1: Locomotor Effects of SKF-81297
| Dose (mg/kg) | Locomotor Activity (relative to control) |
| 0.4 | No significant change |
| 0.8 | Significant increase |
Data derived from studies in rats, where locomotor activity was significantly enhanced at the 0.8 mg/kg dose.[4]
Table 2: Locomotor Effects of Cocaine
| Dose (mg/kg) | Locomotor Activity (relative to control) |
| 5 - 56 | Dose-dependent increase |
| 20 - 40 | Maximal stimulation |
Cocaine maximally stimulated activity at doses of 20-40 mg/kg, with lower and higher doses producing less stimulation.
Table 3: Effects of SKF-81297 on Cocaine-Induced Locomotor Activity
| SKF-81297 Pretreatment (mg/kg) | Effect on Cocaine-Induced Locomotion |
| 1 - 10 | Dose-related decrease in cocaine-induced activity |
Each D1-like agonist, including SKF-81297, produced a dose-related decrease in cocaine-induced locomotor activity and lowered its maximal rate.
Experimental Protocols
The primary methodology used to assess the locomotor effects of these compounds is the Open Field Test .
Objective: To measure spontaneous locomotor activity and exploratory behavior in rodents.
Apparatus: A square arena (typically 42 x 42 x 42 cm) with walls high enough to prevent escape. The arena is often made of a non-porous material for easy cleaning. An automated video tracking system is used to record and analyze the animal's movement.[5]
Procedure:
-
Habituation: Animals are first habituated to the testing room for at least 30 minutes prior to the experiment.[6]
-
Drug Administration: Animals are administered either vehicle, SKF-81297, cocaine, or a combination of the two via intraperitoneal (IP) injection. In co-administration studies, SKF-81297 is typically administered as a pretreatment before cocaine.
-
Testing: Immediately following injection, the animal is placed in the center of the open field arena.[1]
-
Data Collection: Locomotor activity is recorded for a specified period, typically 30 minutes.[1] Key parameters measured include:
-
Total Distance Traveled: The total distance covered by the animal during the test session.
-
Horizontal Activity: The number of times the animal crosses grid lines on the arena floor.
-
Rearing: The number of times the animal stands on its hind legs.
-
-
Data Analysis: The data from different treatment groups are compared using appropriate statistical methods (e.g., ANOVA) to determine the effects of the drugs on locomotor activity.
Signaling Pathways
The distinct mechanisms of action of SKF-81297 and cocaine lead to the activation of different intracellular signaling cascades, although both ultimately impact the dopamine system.
SKF-81297 Signaling Pathway
SKF-81297 directly binds to and activates dopamine D1 receptors, which are G-protein coupled receptors (GPCRs). This activation primarily stimulates the Gs/olf G-protein, leading to a cascade of downstream events.
Caption: Signaling cascade initiated by SKF-81297 binding to the D1 receptor.
Cocaine Signaling Pathway
Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.
Caption: Mechanism of action of cocaine at the dopamine synapse.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of the locomotor effects of SKF-81297 and cocaine.
Caption: Standard workflow for assessing locomotor effects of psychoactive compounds.
References
- 1. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
- 2. Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons | eNeuro [eneuro.org]
- 3. Cocaine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
Cross-Validation of SKF-81297's Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selective dopamine D1 receptor agonist SKF-81297 has shown varied efficacy across different animal models of neurological and psychiatric disorders. This guide provides a comparative analysis of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
This document summarizes the effects of SKF-81297 in established animal models of Parkinson's disease, addiction, and schizophrenia. Detailed experimental protocols for key behavioral assays are provided, alongside a comprehensive overview of the compound's underlying signaling mechanisms.
Efficacy of SKF-81297 in Preclinical Animal Models
The therapeutic potential of SKF-81297 has been most extensively investigated in primate models of Parkinson's disease and rodent models of drug addiction. Limited research has explored its effects in models relevant to schizophrenia.
Parkinson's Disease
In non-human primate models of Parkinson's disease, specifically rhesus monkeys treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian symptoms, SKF-81297 has demonstrated significant efficacy in alleviating motor deficits.
| Animal Model | Key Efficacy Endpoints | SKF-81297 Dosage | Observed Effects | Alternative Treatments | Key Findings |
| Unilateral MPTP-lesioned Rhesus Monkeys | Rotational Behavior, Use of Contralateral Hand | 0.05-0.3 mg/kg i.m. | Induced contralateral rotations and stimulated use of the affected hand. | LY 171555 (D2 agonist) | Effects were comparable to the D2 agonist LY 171555 and were blocked by the D1 antagonist SCH 23390, confirming a D1 receptor-mediated mechanism.[1] |
| Unilateral MPTP-lesioned Rhesus Monkeys | Motor Stimulation | 0.3 mg/kg (with LY 171555) | Co-administration with the D2 agonist LY 171555 resulted in a prolonged and synergistic stimulation of motor behavior. | L-DOPA, LY 171555 (alone) | Suggests that simultaneous stimulation of D1 and D2 receptors may offer enhanced therapeutic benefits compared to targeting either receptor alone.[2] |
Addiction
In rodent models of cocaine addiction, SKF-81297 has been shown to modulate cocaine-seeking behavior and locomotor activity, although its effects are complex and dependent on the specific experimental paradigm.
| Animal Model | Key Efficacy Endpoints | SKF-81297 Dosage | Observed Effects | Alternative Treatments | Key Findings |
| Swiss-Webster Mice | Cocaine-Induced Locomotor Activity | 1-10 mg/kg | Produced a dose-related decrease in cocaine-induced locomotor activity. | SKF 82958, A-77636 (D1-like agonists) | All three D1-like agonists showed similar effects on locomotor activity, but differed in their effects on the discriminative-stimulus effects of cocaine.[3] |
| Rats | Cocaine Discrimination | 0.1-0.56 mg/kg | Partially substituted for cocaine, with a trend towards a leftward shift of the cocaine dose-effect curve (not statistically significant). | SKF 82958, A-77636 | Suggests fundamental differences in the actions of various D1 agonists in modulating the subjective effects of cocaine.[3] |
Schizophrenia
Research on the efficacy of SKF-81297 in animal models of schizophrenia is less extensive. Prepulse inhibition (PPI) of the startle reflex is a commonly used paradigm to assess sensorimotor gating, a process that is deficient in schizophrenia patients. While the dopaminergic system is implicated in PPI, specific data on SKF-81297's effects in established schizophrenia models are not yet widely available. One study in rats found that 0.4 and 0.8 mg/kg doses of SKF-81297 did not attenuate trace conditioning, a measure of associative learning that can be impaired in schizophrenia.[4] Another study showed that a 0.4 mg/kg dose of SKF-81297 was without effect on latent inhibition, another measure of selective attention that is disrupted in schizophrenia.[5]
Experimental Protocols
MPTP-Induced Parkinsonism in Rhesus Monkeys
Objective: To assess the ability of SKF-81297 to reverse motor deficits in a primate model of Parkinson's disease.
Procedure:
-
Induction of Parkinsonism: Adult rhesus monkeys are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms.[6][7][8][9] Unilateral lesions are often created by intracarotid artery infusion of MPTP.[6]
-
Behavioral Assessment: Motor deficits are quantified by observing and scoring behaviors such as spontaneous activity, posture, balance, and the use of the contralateral (affected) limb. Rotational behavior in response to dopaminergic agents is a key measure in unilaterally lesioned animals.
-
Drug Administration: SKF-81297 is administered intramuscularly (i.m.) at varying doses.
-
Data Analysis: The number of full 360-degree contralateral rotations is counted over a specified time period following drug administration. Statistical analysis is performed to compare the effects of different doses and treatments.
Cocaine Self-Administration and Reinstatement in Rats
Objective: To evaluate the effect of SKF-81297 on cocaine-seeking and relapse behavior.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of cocaine.[10][11]
-
Self-Administration Training: Rats are placed in operant chambers and learn to press a lever to receive an infusion of cocaine.[10][11] Training continues until a stable pattern of responding is established.
-
Extinction: The cocaine infusions are discontinued, and lever pressing no longer results in drug delivery. This leads to a decrease in lever pressing.[10][11]
-
Reinstatement: Once lever pressing is extinguished, relapse-like behavior is triggered by a primer injection of cocaine, a cocaine-associated cue, or a stressor (e.g., footshock).[10][11]
-
Drug Testing: SKF-81297 is administered prior to the reinstatement session to assess its ability to block cocaine-seeking behavior.
-
Data Analysis: The number of lever presses on the active (previously cocaine-paired) and inactive levers is recorded. Statistical comparisons are made between treatment groups.
Signaling Pathways and Experimental Workflows
SKF-81297 Signaling Pathway
SKF-81297 exerts its effects by acting as an agonist at the dopamine D1 receptor, a G-protein coupled receptor. Activation of the D1 receptor initiates a downstream signaling cascade primarily through the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).
Caption: SKF-81297 D1 Receptor Signaling Cascade.
In Vivo Efficacy Testing Workflow
The preclinical evaluation of a compound like SKF-81297 in animal models follows a structured workflow to ensure robust and reproducible data.
Caption: Preclinical In Vivo Efficacy Testing Workflow.
Logical Relationship of Animal Models
The selection of an appropriate animal model is crucial for the translational relevance of preclinical findings. Each model recapitulates specific aspects of a human disorder.
Caption: Relationship between Human Disorders and Animal Models.
References
- 1. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 11. m.youtube.com [m.youtube.com]
Validating the Functional Selectivity of SKF-81297: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional selectivity of the dopamine D1 receptor agonist SKF-81297 against other relevant compounds. Supported by experimental data, this document details the methodologies for key assays and visualizes critical signaling pathways and workflows.
SKF-81297 is a potent and selective agonist for the dopamine D1 receptor, a G protein-coupled receptor (GPCR) crucial for various physiological processes including motor control, cognition, and reward. The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. In the context of the D1 receptor, the two primary signaling cascades involve the activation of Gs protein, leading to cyclic AMP (cAMP) production, and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. Understanding the biased signaling profile of a compound like SKF-81297 is critical for predicting its therapeutic efficacy and potential side effects.
This guide compares the functional selectivity of SKF-81297 with two other well-characterized D1-like dopamine receptor agonists: SKF-82958 and A-77636. By presenting quantitative data from in vitro functional assays, we aim to provide a clear picture of the signaling bias of these compounds.
Comparative Analysis of Functional Selectivity
The following tables summarize the potency (EC50) and efficacy (Emax) of SKF-81297, SKF-82958, and A-77636 in activating the Gs/cAMP and β-arrestin signaling pathways. The data is compiled from studies utilizing HEK293 cells expressing the human dopamine D1 receptor.
Table 1: Gs Protein-Mediated cAMP Accumulation
| Compound | EC50 (nM) | Emax (% of Dopamine) |
| SKF-81297 | 4.7 | 100% |
| SKF-82958 | 3.2 | 100% |
| A-77636 | 1.1 | 100% |
Table 2: β-Arrestin-2 Recruitment
| Compound | EC50 (nM) | Emax (% of Dopamine) |
| SKF-81297 | 360 | 100% |
| SKF-82958 | 180 | 100% |
| A-77636 | 25 | 130% |
From this data, a bias plot can be constructed to visualize the functional selectivity of each ligand. A compound that is more potent or efficacious at one pathway over the other is considered biased. In this comparison, A-77636 demonstrates a clear bias towards the β-arrestin pathway, exhibiting significantly higher potency and even greater efficacy compared to dopamine in this assay. In contrast, SKF-81297 and SKF-82958 show a bias towards the Gs/cAMP pathway, with considerably higher potency for cAMP production than for β-arrestin recruitment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
GloSensor™ cAMP Assay for Gs Protein Activation
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) following D1 receptor activation.
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding moiety. Binding of cAMP to this protein causes a conformational change that leads to an increase in light output, which is directly proportional to the intracellular cAMP concentration.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human dopamine D1 receptor and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent.
-
Assay Preparation: 24 hours post-transfection, cells are harvested and seeded into 384-well white-walled assay plates. The cells are then incubated with the GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature to allow for substrate equilibration.
-
Compound Treatment: Serial dilutions of the test compounds (SKF-81297, SKF-82958, A-77636) and a reference agonist (dopamine) are added to the wells.
-
Luminescence Reading: Luminescence is measured immediately after compound addition and at regular intervals for up to 30 minutes using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle control. Dose-response curves are generated using non-linear regression to determine the EC50 and Emax values for each compound.
PRESTO-Tango β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated D1 receptor.
Principle: The Tango™ assay format involves a GPCR fused to a transcription factor (tTA) via a protease cleavage site. A separate construct expresses β-arrestin fused to a protease. Upon agonist-induced GPCR activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and activates the expression of a reporter gene, typically luciferase.
Methodology:
-
Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion construct, are used.
-
Transfection: HTLA cells are transfected with a plasmid encoding the human dopamine D1 receptor tagged with a TEV protease cleavage site and the V2 vasopressin receptor C-terminal tail to enhance β-arrestin recruitment.
-
Assay Preparation: 24 hours post-transfection, cells are seeded into 384-well white-walled assay plates and incubated for a further 24 hours.
-
Compound Treatment: Test compounds and a reference agonist are added to the wells and the plates are incubated for 16-24 hours at 37°C.
-
Luminescence Reading: After the incubation period, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.
-
Data Analysis: Luminescence signals are normalized to the vehicle control, and dose-response curves are fitted using non-linear regression to calculate EC50 and Emax values.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways, the experimental workflow for assessing functional selectivity, and the logical relationship of biased agonism.
A Comparative Analysis of SKF-81297 and Endogenous Dopamine Efficacy at the D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic compound SKF-81297 and the endogenous neurotransmitter dopamine at the dopamine D1 receptor. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction
Endogenous dopamine is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive functions. Its effects are mediated through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1 receptor, the most abundant dopamine receptor subtype in the brain, is a key target for therapeutic intervention in neurological and psychiatric disorders. SKF-81297 is a potent and selective synthetic full agonist for the D1 receptor, widely used as a research tool to investigate the physiological and behavioral effects of D1 receptor activation. This guide will delve into a comparative analysis of the efficacy of SKF-81297 versus endogenous dopamine, focusing on their binding affinity, potency, and intrinsic activity.
Quantitative Comparison of Efficacy
The following table summarizes the key pharmacological parameters of SKF-81297 and dopamine at the human dopamine D1 receptor. It is important to note that these values are compiled from various studies and may exhibit variability due to different experimental conditions.
| Parameter | SKF-81297 | Endogenous Dopamine | Reference |
| Binding Affinity (Ki) | 1.99 nM (rat) | ~1-10 µM (estimated) | [1] |
| Potency (EC50) | 4.7 nM (cAMP accumulation) | 29.4 nM (cAMP assay) | [2] |
| Intrinsic Activity (Emax) | Full Agonist | Endogenous Full Agonist | [3] |
Signaling Pathways
Both endogenous dopamine and SKF-81297, upon binding to the D1 receptor, primarily activate the canonical Gαs/olf-adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Figure 1: Canonical D1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Figure 2: Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity D1 receptor radioligand (e.g., [³H]-SCH23390) and a range of concentrations of the unlabeled competitor ligand (SKF-81297 or dopamine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
Ki Calculation: The binding affinity (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
cAMP Accumulation Assay (for determining Potency - EC50 and Intrinsic Activity - Emax)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Figure 3: Workflow for a cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: Cells expressing the dopamine D1 receptor are cultured in appropriate media.
-
Agonist Incubation: The cells are incubated with various concentrations of the agonist (SKF-81297 or dopamine) for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the agonist concentration.
-
Parameter Determination: The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve and represents the potency of the agonist. The Emax, or the maximum response elicited by the agonist, represents its intrinsic activity.
Conclusion
Both SKF-81297 and endogenous dopamine are effective agonists at the dopamine D1 receptor. SKF-81297 exhibits a higher binding affinity and potency compared to dopamine. As a full agonist, SKF-81297 is capable of producing a maximal response at the D1 receptor that is comparable to the endogenous ligand. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of dopamine pharmacology and drug development.
References
- 1. Spare receptors and intrinsic activity: studies with D1 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. (CHEMBL1129293) - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of SKF 107457: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the disposal of SKF 107457, an HIV protease type 1 inhibitor used for research purposes.[1] Due to the absence of a publicly available Safety Data Sheet (SDS) for SKF 107457, this guidance is based on general best practices for the disposal of research-grade chemical and peptide-based compounds.
Prioritizing Safety: The Importance of Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is critical. Since a specific SDS for SKF 107457 (CAS Number: 144285-77-8) is not readily accessible, researchers must treat the compound as potentially hazardous.[2][3] The primary course of action should always be to consult with your institution's Environmental Health and Safety (EHS) department. They are equipped to provide specific guidance based on local, state, and federal regulations.
Step-by-Step Disposal Protocol for SKF 107457
The following protocol outlines a conservative and safety-focused approach to the disposal of SKF 107457 and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling SKF 107457.
2. Segregation of Waste:
-
Unused or Expired Compound: Keep the pure, unused, or expired SKF 107457 in its original, clearly labeled container. Do not mix it with other chemical waste.
-
Contaminated Materials: Any materials that have come into contact with SKF 107457, such as pipette tips, gloves, vials, and bench paper, should be considered contaminated and segregated from regular laboratory trash.
-
Solutions: Solutions containing SKF 107457 should be collected in a dedicated, sealed, and clearly labeled waste container. The label should include the chemical name, concentration, and any solvents used.
3. Waste Classification and Labeling:
-
In the absence of an SDS, assume the waste is hazardous.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("SKF 107457"), the CAS number ("144285-77-8"), and the approximate quantity.
-
Use the table below to document the waste stream for your EHS department.
| Waste Stream | Description | Primary Hazard (Assumed) | Container Type |
| Solid Waste | Unused/expired SKF 107457 powder | Chemical | Original, sealed container |
| Contaminated Sharps | Needles, syringes, or other sharps in contact with SKF 107457 | Chemical, Sharps | Puncture-resistant sharps container |
| Contaminated Labware | Vials, pipette tips, gloves, bench paper | Chemical | Lined, sealed chemical waste box or drum |
| Liquid Waste | Solutions containing SKF 107457 | Chemical | Sealed, labeled waste container (compatible with solvent) |
4. Storage Pending Disposal:
-
Store all SKF 107457 waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible chemicals.
5. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a completed hazardous waste disposal form, including the information from the table above.
6. Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the date of pickup by the EHS-approved waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of SKF 107457.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of SKF 107457.
By adhering to these conservative and safety-first procedures, and by working closely with your institution's EHS department, you can ensure the safe and compliant disposal of SKF 107457, protecting both laboratory personnel and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
